Oroxin A
説明
has antineoplastic activity; isolated from Oroxylum indicum; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQKDIRUZHOIOM-IAAKTDFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904521 | |
| Record name | Baicalein 7-O-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57396-78-8 | |
| Record name | Baicalein-7-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baicalein 7-O-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Oroxin A: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oroxin A, a flavonoid glycoside identified as baicalein-7-O-glucoside, is a prominent bioactive constituent of the traditional medicinal plant Oroxylum indicum. This document provides a comprehensive technical overview of this compound, encompassing its discovery, natural sourcing, detailed experimental protocols for its isolation, quantitative analysis of its biological activities, and elucidation of its molecular mechanisms of action. This compound has garnered significant scientific interest due to its multifaceted pharmacological properties, including its role as a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist and its anti-inflammatory effects mediated through the inhibition of the NLRP3 inflammasome pathway. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.
Discovery and Natural Sources
This compound is predominantly isolated from the seeds of Oroxylum indicum (L.) Kurz, a plant belonging to the Bignoniaceae family.[1][2][3] This plant, commonly known as the Indian trumpet tree, has a long history of use in traditional medicine systems across Asia.[4][5] While this compound is found in various parts of the plant, the seeds are considered a particularly rich source. It is also known by its chemical name, baicalein-7-O-glucoside.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C21H20O10 | |
| Molecular Weight | 432.38 g/mol | |
| CAS Number | 57396-78-8 | |
| Purity (isolated) | >96% | |
| Solubility | Soluble in DMSO (86 mg/mL) |
Experimental Protocols
Isolation of this compound from Oroxylum indicum Seeds
A highly effective method for the isolation and purification of this compound from the seeds of Oroxylum indicum utilizes high-speed counter-current chromatography (HSCCC).
Protocol:
-
Preparation of Crude Extract:
-
Air-dry and grind the seeds of Oroxylum indicum.
-
Extract the powdered seeds with 80% methanol.
-
Concentrate the extract under reduced pressure to yield a crude extract.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System: Prepare a two-phase solvent system composed of chloroform-methanol-water in a volumetric ratio of 8:10:5.
-
Sample Preparation: Dissolve the crude extract in the solvent system at a concentration of 20 mg/mL.
-
Chromatographic Separation:
-
Equilibrate the HSCCC instrument with the prepared solvent system.
-
Inject the sample solution.
-
Perform the separation and collect the fractions.
-
-
Purification and Identification:
-
Monitor the fractions by high-performance liquid chromatography (HPLC).
-
Combine the fractions containing pure this compound.
-
Confirm the identity and purity of the isolated this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
-
From a 20 mg/mL sample extract injected multiple times, this method can yield approximately 50 mg of this compound with a purity of 96%.
In Vitro PPARγ Transcriptional Activation Assay
Protocol:
-
Cell Culture: Culture HEK-293T cells in an appropriate medium.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements.
-
Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., 0.5-100 μM) for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity) and express the results as fold activation relative to the vehicle-treated control.
In Vitro NLRP3 Inflammasome Inhibition Assay
Protocol:
-
Cell Culture: Culture human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs).
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Pre-treat the primed cells with this compound at various concentrations.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP or nigericin to induce inflammasome assembly and activation.
-
Analysis:
-
Cytokine Measurement: Measure the levels of secreted IL-1β and IL-18 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Western Blot: Analyze the cell lysates for the cleaved (active) form of caspase-1 (p20 or p10 subunit) and mature IL-1β.
-
Quantitative Data on Biological Activities
PPARγ Agonistic Activity
| Cell Line | Concentration Range | Maximum Activation | Reference |
| HEK-293T | 0.5 - 100 μM | 50 μM |
Anti-inflammatory and Cardioprotective Effects
| Model | Biomarker | Treatment | Result | Reference |
| Oxygen-glucose deprivation/reperfusion (OGD/R) in H9c2 cells | Cell Viability | 10 μM this compound | Increased cell viability | |
| OGD/R in H9c2 cells | TNF-α | This compound | Significant reduction | |
| OGD/R in H9c2 cells | IL-6 | This compound | Significant reduction | |
| OGD/R in H9c2 cells | IL-1β | This compound | Significant reduction | |
| OGD/R in H9c2 cells | IL-18 | This compound | Significant reduction | |
| Rat model of myocardial ischemia/reperfusion injury | Myocardial infarct size | This compound | Reduced infarct size |
Signaling Pathways and Mechanisms of Action
PPARγ Agonism
This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Upon binding to the ligand-binding domain of PPARγ, this compound induces a conformational change that leads to the recruitment of coactivators and the transcriptional activation of target genes involved in adipogenesis, glucose homeostasis, and anti-inflammatory responses.
Figure 1. this compound-mediated PPARγ signaling pathway.
Inhibition of the NLRP3 Inflammasome
This compound has been shown to mitigate inflammatory responses by inhibiting the activation of the NLRP3 inflammasome. This multi-protein complex is a key component of the innate immune system and is responsible for the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. The inhibitory action of this compound on the NLRP3 inflammasome is, at least in part, mediated by the suppression of the upstream NF-κB signaling pathway, which reduces the expression of NLRP3 and pro-IL-1β. It is important to note that some studies have investigated the aglycone form, Oroxylin A, in this pathway.
Figure 2. Inhibition of the NLRP3 inflammasome pathway by this compound.
Conclusion
This compound is a promising natural product with well-defined mechanisms of action and significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. The detailed protocols for its isolation and bioactivity assessment, along with the elucidated signaling pathways, provide a solid framework for further preclinical and clinical investigations. This technical guide serves as a comprehensive resource to facilitate and accelerate research and development efforts focused on harnessing the pharmacological benefits of this compound.
References
- 1. Oroxylin A inhibits colitis by inactivating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flavones Contents in Extracts from Oroxylum indicum Seeds and Plant Tissue Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Oroxin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Oroxin A, a flavonoid glycoside with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and diverse pharmacological activities, with a focus on its underlying mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support further research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound, also known as Baicalein-7-O-glucoside, is a major bioactive flavonoid extracted from the seeds of Oroxylum indicum[1], a plant used in traditional medicine. Its chemical identity and key physicochemical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2] |
| Synonyms | This compound, Baicalein-7-O-glucoside[3] |
| CAS Number | 57396-78-8[2][4] |
| Molecular Formula | C₂₁H₂₀O₁₀ |
| PubChem CID | 5320313 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 432.38 g/mol | |
| Appearance | Yellow crystalline powder | |
| Melting Point | 204-205°C | |
| Solubility | Soluble in methanol, ethanol, DMSO, and water. Insoluble in petroleum ether, chloroform, and dichloromethane. | |
| Purity | ≥96% | |
| Storage | Store at -20°C for long-term stability. |
Pharmacological Properties and Biological Activities
This compound exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutics. Its primary pharmacological effects include anti-cancer, anti-diabetic, and anti-inflammatory properties.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects, particularly in breast and non-small cell lung cancer models.
-
Breast Cancer: this compound inhibits the growth of breast cancer cells by inducing robust endoplasmic reticulum (ER) stress-mediated senescence. This process is associated with cell cycle arrest at the G2/M phase and is mediated through the activation of the p38 signaling pathway.
-
Non-Small Cell Lung Cancer (NSCLC): In NSCLC, this compound has been shown to suppress cancer progression by targeting the HSP90AA1/AKT signaling pathway.
Anti-Diabetic and Metabolic Effects
This compound plays a crucial role in regulating glucose and lipid metabolism, primarily through its action as a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
-
PPARγ Activation: By docking into the ligand-binding domain of PPARγ, this compound activates its transcriptional activity, which is a key mechanism in improving insulin sensitivity.
-
α-Glucosidase Inhibition: this compound also exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This action helps to reduce postprandial hyperglycemia.
-
Lipid Metabolism: It has been shown to improve disordered lipid metabolism by inhibiting sterol regulatory element-binding proteins (SREBPs).
Other Biological Activities
-
Antioxidant Capacity: this compound possesses antioxidant properties, helping to mitigate oxidative stress.
-
Xanthine Oxidase Inhibition: It acts as a xanthine oxidase inhibitor, which is a target for treatments of hyperuricemia and gout.
-
Anti-inflammatory and Anti-pyroptosis Effects: In the context of myocardial ischemia/reperfusion injury, this compound has been found to reduce inflammation and inhibit pyroptosis.
Signaling Pathways Modulated by this compound
The diverse biological activities of this compound are a result of its ability to modulate multiple key signaling pathways within the cell.
PPARγ Signaling Pathway
As a partial agonist, this compound activates PPARγ, a nuclear receptor that plays a central role in adipogenesis, insulin sensitivity, and inflammation.
Caption: this compound activation of the PPARγ signaling pathway.
ER Stress and p38 MAPK Signaling Pathway in Breast Cancer
In breast cancer cells, this compound induces ER stress, leading to the activation of the p38 MAPK pathway and subsequent cell senescence.
Caption: this compound-induced ER stress and p38 MAPK pathway in breast cancer.
HSP90AA1/AKT Signaling Pathway in NSCLC
This compound's inhibitory effect on non-small cell lung cancer is mediated through the HSP90AA1/AKT signaling pathway.
Caption: this compound's effect on the HSP90AA1/AKT pathway in NSCLC.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's biological activities.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Caption: Workflow for a Cell Counting Kit-8 (CCK-8) assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, total p38, GRP78, ATF4, HSP90AA1, p-AKT, total AKT, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
α-Glucosidase Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of the α-glucosidase enzyme.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of this compound solution at various concentrations (dissolved in a suitable buffer, e.g., phosphate buffer pH 6.8).
-
Enzyme Addition: Add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution as the substrate.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with this compound. Acarbose is typically used as a positive control.
Conclusion
This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its ability to modulate key signaling pathways involved in cancer, diabetes, and inflammation underscores its potential as a lead compound for drug discovery. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and to accelerate its translation from preclinical research to clinical development.
References
- 1. This compound from Oroxylum indicum improves disordered lipid metabolism by inhibiting SREBPs in oleic acid-induced HepG2 cells and high-fat diet-fed non-insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. matilda.science [matilda.science]
- 4. This compound suppresses non-small cell lung cancer via the HSP90AA1/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin A: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oroxin A, a flavonoid glycoside primarily isolated from the medicinal plant Oroxylum indicum, has garnered significant attention for its diverse pharmacological activities demonstrated in in-vitro studies. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-cancer and anti-inflammatory properties. We delve into the specific signaling pathways modulated by this compound, its effects on key cellular processes, and present available quantitative data in a structured format. Detailed experimental methodologies for key assays are also provided to facilitate further research and development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted approach, primarily impacting cellular signaling pathways involved in proliferation, apoptosis, inflammation, and oxidative stress.
Anti-Cancer Activity
In various cancer cell lines, this compound has been shown to inhibit cell growth and induce cell death through several mechanisms:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by an altered Bax/Bcl-2 ratio, leading to the activation of caspase cascades.[1]
-
Cell Cycle Arrest: A hallmark of this compound's anti-proliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase.[2][3] This is achieved by modulating the expression of key cell cycle regulatory proteins.[4]
-
Inhibition of Cell Migration and Invasion: this compound has been demonstrated to suppress the migratory and invasive potential of cancer cells, a critical aspect of metastasis.
-
Induction of Endoplasmic Reticulum (ER) Stress-Mediated Senescence: In some cancer models, such as breast cancer, this compound induces a state of cellular senescence through the activation of the ER stress response.[4] This process involves the upregulation of ER stress markers and the activation of stress-response signaling proteins.
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects by targeting key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, in response to inflammatory stimuli.
Antioxidant Activity
This compound possesses antioxidant properties, contributing to its protective effects against cellular damage induced by reactive oxygen species (ROS).
Modulation of Signaling Pathways
The pleiotropic effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, thereby suppressing downstream signaling and promoting apoptosis in cancer cells.
Figure 1: this compound inhibits the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and is also implicated in cancer cell survival and proliferation. This compound has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα, and by blocking the phosphorylation of the p65 subunit. This leads to the suppression of pro-inflammatory gene expression.
References
- 1. Oroxylin A Suppresses the Cell Proliferation, Migration, and EMT via NF-κB Signaling Pathway in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits breast cancer cell growth by inducing robust endoplasmic reticulum stress and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin-stimulated MAP kinase cascades are activated through multiple G-protein signalling pathways in human H295R adrenocortical cells: diverse roles for orexins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oroxylin A induces G2/M phase cell-cycle arrest via inhibiting Cdk7-mediated expression of Cdc2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin A: A Technical Guide to its Signaling Pathways and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin A is a major bioactive flavonoid glycoside isolated from the seeds of the traditional medicinal plant Oroxylum indicum (L.) Kurz.[1][2] Also known as baicalein 7-O-glucoside, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and metabolic regulatory effects.[3][4][5] This technical guide provides an in-depth overview of the core signaling pathways and molecular targets modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.
Core Signaling Pathways and Molecular Targets
This compound exerts its pleiotropic effects by modulating a range of signaling cascades and interacting with various molecular targets. The key pathways implicated in its mechanism of action are detailed below.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. By binding to the ligand-binding domain of PPARγ, this compound activates its transcriptional activity. This agonistic activity is central to its therapeutic potential in metabolic disorders, such as prediabetes, where it has been shown to prevent disease progression without causing weight gain or hepatotoxicity.
Diagram of this compound-mediated PPARγ Activation
Caption: this compound acts as a partial agonist of PPARγ, leading to transcriptional activation and metabolic regulation.
PI3K/Akt Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the PI3K/Akt signaling pathway in various cancer cell types, including non-small cell lung cancer (NSCLC) and osteoarthritis chondrocytes. In NSCLC, this compound is thought to inhibit this pathway by targeting HSP90AA1, a key chaperone protein for Akt. This inhibition contributes to its anti-proliferative and pro-apoptotic effects. Similarly, in the context of osteoarthritis, this compound attenuates the inflammatory response induced by IL-1β by inhibiting PI3K/Akt activation.
Diagram of PI3K/Akt Pathway Inhibition by this compound
Caption: this compound inhibits the PI3K/Akt pathway, partly by targeting HSP90AA1, leading to reduced cell survival and induced apoptosis.
MAPK Signaling Pathway Modulation
The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are involved in a wide range of cellular processes such as inflammation, proliferation, and apoptosis. This compound has demonstrated the ability to modulate these pathways. For instance, in osteoarthritis chondrocytes, this compound suppresses the IL-1β-induced activation of the ERK1/2 pathway, contributing to its anti-inflammatory effects. In breast cancer cells, this compound increases the phosphorylation of p38, a key stress-response signaling protein, which is linked to the induction of ER stress-mediated senescence.
NF-κB Signaling Inhibition
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway. It achieves this by preventing the nuclear translocation of the NF-κB p65 subunit and inhibiting the phosphorylation of IκBα and IKKα/β. This inhibitory action on NF-κB signaling underlies this compound's potential as a chemopreventive agent for inflammation-related cancers.
Diagram of NF-κB Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation of IKK and subsequent nuclear translocation of p65.
Induction of Endoplasmic Reticulum (ER) Stress, Apoptosis, and Senescence
This compound has demonstrated potent anti-cancer activity by inducing robust endoplasmic reticulum (ER) stress in breast cancer cells. This leads to cell cycle arrest at the G2/M stage and ultimately results in senescence, a state of irreversible growth arrest. The induction of ER stress is marked by the increased expression of ER stress markers such as ATF4 and GRP78. Furthermore, this compound can induce apoptosis in various cancer cell lines, including non-small cell lung cancer and hepatocellular carcinoma. This pro-apoptotic effect is often associated with the inhibition of survival pathways like PI3K/Akt.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of this compound.
| Activity | Cell Line/Model | Parameter | Value | Reference |
| PPARγ Activation | HEK-293t cells | Effective Concentration | 50 µM (strongest activation) | |
| Anti-proliferative | Hepatocellular carcinoma (Hep3B) cells | IC50 | 1385 µM (at 24h) | |
| Apoptosis Induction | Rat pancreatic acinar (AR42J) cells expressing OX₂R | EC50 | 5.1 x 10⁻⁸ M | |
| Anti-allergic | RBL-2H3 mast cells | IC50 (β-hexosaminidase release) | ~10 µM | |
| Pharmacokinetics | Mice (intravenous) | Dose | 5 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Cell Viability Assay (CCK-8)
This protocol is based on methodologies used to assess the inhibitory effect of this compound on cancer cell lines.
Objective: To determine the effect of this compound on cell viability and calculate its IC50 value.
Materials:
-
Target cells (e.g., A549, LLC, Hep3B)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is adapted from studies investigating the effect of this compound on signaling proteins.
Objective: To detect the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Target cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-HSP90AA1, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Diagram of a General Western Blot Workflow
Caption: A typical workflow for Western blot analysis to detect protein expression.
Wound Healing Assay
This protocol is based on methods used to assess the effect of this compound on cell migration.
Objective: To evaluate the effect of this compound on the migratory capacity of cells.
Materials:
-
Target cells
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to confluency.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
This guide provides a comprehensive overview of the current understanding of this compound's signaling pathways and molecular targets. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigations are warranted to fully elucidate the therapeutic potential of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Oroxylum indicum prevents the progression from prediabetes to diabetes in streptozotocin and high-fat diet induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cellular and molecular mechanisms of oroxylin A in cancer therapy: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compound Library Screening Identifies this compound for the Treatment of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin A: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin A, a flavonoid glycoside predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the therapeutic potential of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Antioxidant Effects of this compound
This compound exhibits significant antioxidant properties, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis.[1]
Nrf2 Signaling Pathway
This compound has been shown to induce the nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. Key target genes include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] The activation of this pathway enhances the cellular defense against oxidative stress.
Quantitative Antioxidant Data
| Assay | Plant Part | Extract Type | IC50 Value (µg/mL) | Reference Compound (IC50 µg/mL) |
| DPPH Radical Scavenging | Leaves | Ethyl Acetate | 49.0 | L-ascorbic acid (24.0) |
| Leaves | Methanolic | 55.0 | L-ascorbic acid (24.0) | |
| Leaves | Water | 42.5 | L-ascorbic acid (24.0) | |
| Superoxide Radical Scavenging | Stem Bark | Methanol | 63.3 ± 4.6 | Ascorbic acid (20.6 ± 1.2) |
Anti-inflammatory Effects of this compound
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of the inflammatory response. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
MAPK Signaling Pathway
This compound also modulates the MAPK signaling pathway, which is involved in cellular stress responses and inflammation. Specifically, this compound has been observed to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38, thereby downregulating downstream inflammatory responses.
Quantitative Anti-inflammatory Data
This compound demonstrates a dose-dependent inhibition of key pro-inflammatory mediators in various cell models.
| Cell Line | Inducer | Mediator | This compound Concentration (µM) | % Inhibition / Fold Change |
| RAW 264.7 | LPS | iNOS mRNA | 50, 100, 150 | Dose-dependent decrease |
| LPS | COX-2 mRNA | 50, 100, 150 | Dose-dependent decrease | |
| LPS | iNOS protein | 50, 100, 150 | Dose-dependent decrease | |
| LPS | COX-2 protein | 50, 100, 150 | Dose-dependent decrease | |
| H9c2 | OGD/R | TNF-α | 10 | Significant decrease |
| OGD/R | IL-6 | 10 | Significant decrease | |
| OGD/R | IL-1β | 10 | Significant decrease | |
| Osteoarthritis Chondrocytes | IL-1β | iNOS protein | 16 | Marked inhibition |
| IL-1β | COX-2 protein | 16 | Marked inhibition | |
| IL-1β | TNF-α mRNA | 4, 8, 16 | Dose-dependent reversal | |
| IL-1β | IL-6 mRNA | 4, 8, 16 | Dose-dependent reversal |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivities.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the induction of an inflammatory response in RAW 264.7 macrophages using lipopolysaccharide (LPS) and subsequent treatment with this compound.
References
Oroxin A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Therapeutic Potential and Scientific Foundation of a Key Flavonoid from Traditional Medicine
Abstract
Oroxin A, a flavonoid glycoside predominantly isolated from the seeds of Oroxylum indicum, holds a significant place in traditional Asian and herbal medicine. For centuries, various parts of Oroxylum indicum have been utilized to treat a wide array of ailments, including respiratory and gastrointestinal disorders, inflammatory conditions, diabetes, and certain types of cancer. Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, positioning this compound as a promising candidate for contemporary drug development. This technical guide provides a comprehensive overview of this compound, focusing on its applications in traditional medicine, its pharmacological effects supported by quantitative data, detailed experimental protocols for its study, and the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.
This compound in Traditional and Herbal Medicine
Oroxylum indicum (L.) Kurz, a member of the Bignoniaceae family, is a medicinal plant with a long history of use in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine. Different parts of the plant, such as the root bark, stem bark, leaves, and seeds, have been employed to address a variety of health concerns.[1][2]
The seeds of Oroxylum indicum are a particularly rich source of this compound.[2] Traditionally, these seeds have been used in remedies for cough, bronchitis, and other respiratory ailments.[3] The plant has also been utilized for its anti-inflammatory, analgesic, and gastrointestinal protective properties.[1] Furthermore, traditional applications extend to the treatment of conditions such as jaundice, arthritis, and tumors. The extensive use of Oroxylum indicum in traditional practices has prompted scientific inquiry into its bioactive constituents, with this compound emerging as a key player in the plant's therapeutic profile.
Pharmacological Effects of this compound
This compound exhibits a broad spectrum of pharmacological activities, substantiating its diverse applications in traditional medicine. These effects are attributed to its ability to modulate various cellular signaling pathways.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases. This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A related compound, Oroxylin A, has been shown to inhibit the secretion of pro-inflammatory cytokines.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Anti-cancer Activity
This compound has shown significant potential in the realm of oncology, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Its anti-cancer effects are mediated through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in this compound's anti-cancer activity include the HSP90AA1/AKT and endoplasmic reticulum (ER) stress pathways.
Figure 2: this compound's inhibition of the HSP90AA1/AKT signaling pathway.
Figure 3: this compound's induction of the ER stress pathway.
Antidiabetic and Lipid-Lowering Effects
This compound has emerged as a potential therapeutic agent for managing type 2 diabetes and associated dyslipidemia. It functions as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Additionally, this compound has been shown to inhibit α-glucosidase, an enzyme responsible for carbohydrate digestion, thereby reducing postprandial hyperglycemia. Its lipid-lowering effects are also attributed to the inhibition of sterol regulatory element-binding proteins (SREBPs), which are master regulators of cholesterol and fatty acid synthesis.
Antioxidant Activity
This compound possesses notable antioxidant properties, which contribute to its overall therapeutic effects by mitigating oxidative stress, a common factor in many chronic diseases. Its ability to scavenge free radicals has been demonstrated in various in vitro assays.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds.
Table 1: Anti-inflammatory and Anti-cancer Activity of Oroxylin A and Oroxylum indicum Extracts
| Compound/Extract | Bioactivity | Cell Line/Model | IC50 Value | Reference |
| Oroxylin A | Anti-inflammatory | RAW 264.7 macrophages | 8.2 ± 0.27 µM | |
| Oroxylum indicum Bark Extract | Anti-cancer | HSC-3 (Oral Squamous Carcinoma) | 50 µg/mL |
Table 2: Enzyme Inhibition and Receptor Activation by this compound
| Compound | Target | Bioactivity | IC50/EC50 Value | Reference |
| This compound | α-glucosidase | Inhibition | Not explicitly stated, but inhibitory activity confirmed. | |
| This compound | PPARγ | Partial Agonist | Not explicitly stated, but activation confirmed. |
Experimental Protocols
This section outlines the methodologies for the extraction, isolation, quantification, and biological evaluation of this compound.
Extraction and Isolation of this compound from Oroxylum indicum Seeds
Figure 4: General workflow for the extraction and isolation of this compound.
A detailed protocol for the isolation of this compound involves the following steps:
-
Preparation of Plant Material: The seeds of Oroxylum indicum are air-dried and finely powdered.
-
Extraction: The powdered material is subjected to Soxhlet extraction using 70% methanol as the solvent.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a dry residue.
-
Chromatographic Separation: The crude extract is dissolved in a suitable solvent and subjected to reversed-phase column chromatography on an ODS-C18 column.
-
Gradient Elution: The column is eluted with a gradient of acetonitrile and water to separate the different components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are pooled and may be subjected to further purification steps, such as preparative HPLC, to obtain the pure compound.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts and biological samples.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution system consisting of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is commonly used.
-
Detection: this compound can be detected at its maximum absorbance wavelength, which should be determined by a UV scan.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.
Key Experimental Protocols for Bioactivity Assessment
This assay is used to assess the inhibitory effect of this compound on the activation of the NF-κB pathway.
-
Cell Culture: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS).
-
Immunofluorescence Staining: After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody specific for the p65 subunit of NF-κB. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. In unstimulated cells, NF-κB p65 is located in the cytoplasm. Upon stimulation, it translocates to the nucleus. The inhibitory effect of this compound is quantified by measuring the reduction in nuclear fluorescence intensity compared to the stimulated control.
This method is used to determine the effect of this compound on the activation of the AKT signaling pathway.
-
Cell Lysis: Cancer cells (e.g., A549) are treated with this compound and then lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The level of AKT phosphorylation is determined by densitometric analysis of the p-AKT bands, normalized to the total AKT bands.
These are common in vitro assays to evaluate the free radical scavenging capacity of this compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The discoloration of the purple DPPH• solution is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS•+ radical cation, which is then reduced by the antioxidant. The decrease in absorbance of the blue-green ABTS•+ solution is monitored.
For both assays, the antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Conclusion and Future Directions
This compound, a prominent flavonoid from Oroxylum indicum, represents a compelling example of a natural product with a rich history in traditional medicine and significant potential for modern therapeutic applications. Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antidiabetic, and antioxidant effects, are supported by a growing body of scientific evidence. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways such as NF-κB, HSP90AA1/AKT, and ER stress, provides a strong rationale for its further development as a drug candidate.
This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its traditional uses to detailed experimental methodologies. For researchers and drug development professionals, this compound presents a promising scaffold for the design of novel therapeutics. Future research should focus on obtaining more extensive quantitative bioactivity data, conducting in-depth preclinical and clinical studies to establish its safety and efficacy in various disease models, and exploring synergistic combinations with existing drugs to enhance therapeutic outcomes. The continued investigation of this compound holds the promise of translating a traditional herbal remedy into a valuable component of modern medicine.
References
Methodological & Application
Oroxin A: Synthesis and Purification Protocols for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of Oroxin A, a flavonoid glycoside with significant therapeutic potential. This compound, also known as Baicalein-7-O-glucoside, is a major bioactive component isolated from the seeds of Oroxylum indicum. It has garnered interest for its diverse pharmacological activities, including acting as a partial PPARγ agonist, inhibiting α-glucosidase, and exhibiting anti-cancer properties by inducing endoplasmic reticulum (ER) stress-mediated senescence.[1][2][3] This guide offers a comprehensive overview of both a semi-synthetic route from a readily available precursor and advanced purification methodologies.
Data Summary: Purification of this compound
The following table summarizes quantitative data from a study on the purification of this compound from a crude extract of Oroxylum indicum using High-Speed Counter-Current Chromatography (HSCCC).[4]
| Analyte | Amount from Crude Extract (mg) | Yield (mg) | Purity (%) | Recovery (%) |
| This compound | 200 | 12.63 | 97.61 | 96.46 |
| Oroxin B | 200 | 10.96 | 98.32 | 98.81 |
| Baicalein | 200 | 9.34 | 98.64 | 97.87 |
Experimental Protocols
I. Semi-synthesis of this compound from Baicalin
This protocol details a facile and efficient semi-synthetic approach to this compound, starting from the inexpensive and abundant natural product, baicalin.[5]
A. Materials and Reagents:
-
Baicalin (starting material)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Borohydride (NaBH₄)
-
Acetic Acid (AcOH)
-
Water (H₂O)
-
Standard laboratory glassware and stirring equipment
-
Cooling bath (ice-water)
B. Protocol:
-
Methyl Esterification of Baicalin:
-
Suspend baicalin in a sufficient amount of methanol (concentration should not be less than 25 mg/mL) in a round-bottom flask. The use of an adequate volume of methanol is crucial due to the low solubility of baicalin to prevent the formation of gel-like material.
-
Add a catalytic amount of concentrated H₂SO₄ to the suspension.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting key intermediate, baicalin methylate, can be used in the next step without further purification.
-
-
Reduction to this compound:
-
Suspend the baicalin methylate (e.g., 0.916 g, 2.0 mmol) in methanol (40 mL) and cool the mixture to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄) (e.g., 0.76 g, 20.0 mmol) portion-wise to the suspension, ensuring the temperature does not exceed 4 °C to control the hydrogen evolution.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 25 °C.
-
Quench the reaction by adding 20 mL of 10% acetic acid in water.
-
Evaporate the solvent to obtain the crude product as a yellow solid.
-
-
Purification by Precipitation:
-
Suspend the crude residue in a 1:1 mixture of water and methanol (10 mL).
-
Cool the suspension to 0 °C to precipitate this compound.
-
Collect the precipitate by filtration and dry to yield pure this compound.
-
II. Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes an efficient one-step separation and purification of this compound from a crude extract of Oroxylum indicum using HSCCC.
A. Materials and Reagents:
-
Crude extract of Oroxylum indicum seeds
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
HSCCC instrument
-
HPLC system for purity analysis
B. Protocol:
-
Preparation of Two-Phase Solvent System:
-
Prepare the two-phase solvent system by mixing chloroform, methanol, and water in a volume ratio of 6:10:5 (v/v/v).
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature.
-
Separate the upper and lower phases just before use.
-
-
HSCCC Separation:
-
Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Rotate the column at a set speed (e.g., 800-900 rpm).
-
Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate.
-
Once hydrodynamic equilibrium is reached, inject the crude extract sample (dissolved in a small volume of the biphasic solvent system).
-
Perform the separation in a head-to-tail elution mode.
-
Collect fractions of the effluent and monitor the separation by TLC or HPLC.
-
-
Analysis and Identification:
-
Combine the fractions containing pure this compound based on the chromatographic profile.
-
Determine the purity of the isolated this compound using HPLC.
-
Confirm the chemical structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and the experimental workflows for its synthesis and purification.
Caption: Semi-synthesis workflow for this compound from Baicalin.
Caption: Purification workflow of this compound using HSCCC.
Caption: Overview of signaling pathways modulated by this compound.
References
Oroxin A: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo experiments involving Oroxin A, a flavonoid with multiple reported pharmacological activities. The information is compiled to assist in the design and execution of pre-clinical research.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound, thereby informing dosage and administration routes for efficacy and toxicology studies.
Experimental Protocol: Pharmacokinetics of this compound in Rats
This protocol is adapted from studies investigating the pharmacokinetic profile of this compound in rats following intravenous and oral administration[1][2].
Objective: To determine the pharmacokinetic parameters of this compound and its primary metabolites.
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for intravenous (i.v.) administration (e.g., saline with a co-solvent like DMSO and PEG300)[3]
-
Vehicle for intragastric (i.g.) administration (e.g., 0.5% carboxymethylcellulose sodium)
-
UPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Animal Groups:
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
-
Tissue Distribution (Optional):
-
At the final time point, euthanize the animals.
-
Harvest various tissues (e.g., heart, liver, spleen, lung, kidney, brain, stomach, intestines).
-
Homogenize the tissues and store them at -80°C for analysis.
-
-
Excretion Study (Optional):
-
House rats in metabolic cages to collect urine and feces for up to 48 hours post-administration.
-
-
Sample Analysis:
-
Extract this compound and its metabolites (Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate) from plasma, tissue homogenates, urine, and feces.
-
Quantify the concentrations using a validated UPLC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2, bioavailability) using appropriate software.
-
Quantitative Data: Pharmacokinetics of this compound in Rats
| Parameter | Intravenous (2 mg/kg) | Intragastric (40 mg/kg) | Intragastric (120 mg/kg) | Intragastric (360 mg/kg) | Reference |
| AUC (0-t) (ng/mL*h) | Data not specified | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase | |
| Bioavailability (%) | N/A | <2% | <2% | <2% | |
| Distribution | Rapid and widespread | Major distribution in liver and kidney (for metabolites) | Major distribution in liver and kidney (for metabolites) | Major distribution in liver and kidney (for metabolites) | |
| Excretion | Data not specified | Primarily through feces | Primarily through feces | Primarily through feces |
Anti-Inflammatory and Anti-Allergic Models
This compound has demonstrated significant anti-inflammatory and anti-allergic properties in various in vivo models.
Experimental Protocol: Murine Model of Allergic Asthma
This protocol is based on an ovalbumin (OVA)-induced allergic asthma model in mice to evaluate the anti-allergic effects of this compound.
Objective: To assess the efficacy of this compound in reducing airway inflammation and hyperresponsiveness.
Materials:
-
This compound
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in 200 µL of PBS.
-
-
Aerosol Challenge:
-
From days 21 to 23, challenge the mice with 1% OVA aerosol in PBS for 30 minutes daily.
-
-
This compound Administration:
-
Administer this compound (e.g., 1-10 mg/kg, i.p. or oral gavage) one hour before each OVA challenge.
-
Include a control group receiving the vehicle only.
-
-
Sample Collection (at 48 hours after the last challenge):
-
Collect bronchoalveolar lavage fluid (BALF) to count inflammatory cells (especially eosinophils).
-
Harvest lung tissue for histological analysis (H&E and PAS staining for inflammation and mucus production) and for measuring cytokine levels (e.g., IL-4, IL-13) via ELISA or RT-qPCR.
-
-
Data Analysis:
-
Compare the inflammatory cell counts, histological scores, and cytokine levels between the this compound-treated groups and the OVA-challenged control group.
-
Quantitative Data: Effect of this compound on Allergic Asthma Model
| Parameter | OVA-Challenged Control | This compound-Treated | Effect of this compound | Reference |
| Eosinophils in BALF | Significantly increased | Significantly decreased | Reduced eosinophil accumulation | |
| Th2 Cytokines (IL-4, IL-13) in Lung | Significantly increased | Significantly decreased | Reduced expression and secretion | |
| Mucin Production in Lungs | Increased | Reduced | Inhibited mucus production | |
| Lung Inflammation | Significant inflammatory signs | Reduced | Reduced inflammatory signs |
Experimental Protocol: Rat Model of Myocardial Ischemia/Reperfusion (MI/RI) Injury
This protocol describes the induction of MI/RI in rats to investigate the protective effects of this compound against inflammation and pyroptosis.
Objective: To evaluate the cardioprotective effects of this compound in an in vivo model of MI/RI.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a left thoracotomy to expose the heart.
-
MI/RI Induction:
-
Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.
-
Remove the ligature to allow for 2 hours of reperfusion.
-
A sham group will undergo the same surgical procedure without LAD ligation.
-
-
This compound Administration:
-
Administer this compound (e.g., 10 mg/kg) intravenously at the onset of reperfusion.
-
A control group receives the vehicle.
-
-
Assessment of Cardiac Injury:
-
Infarct Size Measurement: At the end of reperfusion, excise the heart and stain with TTC (triphenyltetrazolium chloride) to differentiate between infarcted (pale) and viable (red) tissue.
-
Cardiac Function: Can be assessed by echocardiography before and after the procedure.
-
Biochemical Markers: Measure serum levels of cardiac enzymes (cTnI, cTnT, CK-MB, LDH, AST) using ELISA kits.
-
Inflammatory Markers: Measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-18) in heart tissue and serum via ELISA or Western Blot.
-
Histology: Perform H&E staining on heart tissue to assess inflammatory cell infiltration.
-
Quantitative Data: Cardioprotective Effects of this compound in MI/RI
| Parameter | MI/RI Control Group | This compound-Treated Group | Effect of this compound | Reference |
| Myocardial Infarct Size | Increased | Significantly reduced | Cardioprotective | |
| Serum Cardiac Enzymes (cTnI, cTnT, CK-MB) | Significantly elevated | Significantly reduced | Reduced myocardial damage | |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly elevated | Significantly decreased | Anti-inflammatory | |
| Pyroptosis Markers (NLRP3, Caspase-1) | Significantly elevated | Significantly decreased | Inhibits pyroptosis |
Signaling Pathway: this compound in Myocardial Ischemia/Reperfusion Injury
Caption: this compound inhibits the NLRP3 inflammasome pathway in MI/RI.
Anti-Cancer Model
While specific in vivo studies detailing this compound's anti-cancer efficacy are limited in the provided search results, a standard xenograft model protocol can be adapted based on its demonstrated in vitro activity against breast cancer cells.
Experimental Protocol: Breast Cancer Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound on human breast cancer cell growth.
Materials:
-
This compound
-
Human breast cancer cells (e.g., MDA-MB-231 or MCF7)
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture MDA-MB-231 or MCF7 cells under standard conditions. Harvest cells during the exponential growth phase.
-
Tumor Implantation:
-
Resuspend the cancer cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (dose to be determined by toxicity studies) or vehicle control daily via a suitable route (e.g., i.p. or oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and general health.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blot for ER stress markers like ATF4 and GRP78).
-
Signaling Pathway: this compound in Breast Cancer
Caption: this compound induces ER stress-mediated senescence in breast cancer cells.
Toxicology Studies
Toxicology studies are essential to determine the safety profile of this compound. The following protocols are based on OECD guidelines.
Experimental Protocol: Acute Oral Toxicity Study
This protocol is based on the OECD 423 guideline (Acute Toxic Class Method) to establish a preliminary toxicity profile.
Objective: To determine the acute oral toxicity and estimate the LD50 of this compound.
Materials:
-
This compound
-
Wistar rats or C57BL/6 mice
-
Vehicle for oral gavage (e.g., corn oil, 0.5% CMC-Na)
Procedure:
-
Animal Preparation: Use a small group of animals (e.g., 3 females per step). Fast animals overnight before dosing.
-
Dosing:
-
Administer a single oral dose of this compound by gavage. Starting doses of 300 mg/kg or 2000 mg/kg are common.
-
Based on the outcome (mortality or survival), subsequent groups may be dosed at lower or higher fixed dose levels.
-
-
Observation:
-
Observe animals closely for the first several hours post-dosing and then daily for 14 days.
-
Record clinical signs of toxicity, behavioral changes, and mortality.
-
Measure body weight just before dosing and on days 7 and 14.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) to examine for pathological changes in organs.
-
Experimental Protocol: Subchronic (28-Day) Oral Toxicity Study
This protocol is based on the OECD 407 guideline to evaluate toxicity after repeated oral administration.
Objective: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Materials:
-
This compound
-
Sprague-Dawley rats or C57BL/6 mice
-
Vehicle for oral gavage
Procedure:
-
Animal Groups: Use at least three dose groups and a concurrent control group, with 5-10 animals per sex per group.
-
Dosing: Administer this compound daily by oral gavage for 28 consecutive days. Doses should be selected based on acute toxicity data (e.g., 100, 200, 500 mg/kg).
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Measure body weight and food/water consumption weekly.
-
Perform detailed clinical examinations (e.g., sensory reactivity, grip strength) weekly.
-
-
Clinical Pathology:
-
At the end of the study, collect blood for hematology and clinical biochemistry analysis.
-
-
Pathology:
-
Euthanize all animals and perform a full gross necropsy.
-
Weigh key organs (liver, kidneys, spleen, brain, etc.).
-
Preserve organs and tissues for histopathological examination.
-
Quantitative Data: Toxicology of this compound and Related Extracts
| Study Type | Animal Model | Doses | Key Findings | Reference |
| Acute Oral Toxicity | Mice | Up to 5000 mg/kg (leaf extract) | No mortality or significant toxicological effects observed. LD50 > 5000 mg/kg. | |
| Acute Oral Toxicity | Rats | 5, 50, 300, 2000 mg/kg (fruit extract) | No mortality. Fatty liver incidence in males at 2000 mg/kg. Recommended dose < 2000 mg/kg. | |
| Sub-acute Oral Toxicity (28 days) | Mice | 100, 200, 500 mg/kg (leaf extract) | No mortality or signs of toxicity. LD50 > 500 mg/kg. Considered safe for long-term consumption below 500 mg/kg. |
Disclaimer: These protocols are intended as a guide and should be adapted based on specific research objectives, institutional guidelines (IACUC), and relevant regulatory requirements. Researchers should consult the primary literature for detailed methodologies.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Frontiers | Natural Compound Library Screening Identifies this compound for the Treatment of Myocardial Ischemia/Reperfusion Injury [frontiersin.org]
- 3. Sub-Acute Oral Toxicity Study of Ethanol Extract of Oroxylum Indicum Leafin C57BL/6 Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Oroxin A: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin A, a flavonoid glycoside isolated from the traditional medicinal herb Oroxylum indicum, has garnered significant attention for its diverse biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties.[1][2][3] As a partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, this compound modulates various cellular processes, making it a promising candidate for therapeutic development.[4][5] These application notes provide comprehensive guidelines for the use of this compound in cell culture experiments, including detailed protocols for assessing its biological effects and elucidating its mechanisms of action.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The following tables summarize the effective concentrations and observed effects of this compound in different cell lines as reported in the literature.
Table 1: Anti-Cancer and Cytotoxic Effects of this compound
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Key Effects |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Inhibition of cell growth, induction of ER stress-mediated senescence. |
| MCF7 | Breast Cancer | Not specified | Not specified | Inhibition of cell growth, induction of ER stress-mediated senescence. |
| A549 | Non-small cell lung cancer | Not specified | Not specified | Suppression of cell migration, induction of apoptosis. |
| LLC | Lewis Lung Carcinoma | Not specified | Not specified | Suppression of cell migration, induction of apoptosis. |
| HSC-3 | Oral Cancer | IC50: 50 µg/mL | 16 hours | Induction of apoptosis. |
| Hep3B | Hepatocellular Carcinoma | IC50: 1385 µM | 24 hours | Inhibition of proliferation, induction of DNA damage and oxidative stress, G2/M phase cell cycle arrest. |
Table 2: Cytoprotective and Other Biological Effects of this compound
| Cell Line | Model | Optimal Concentration | Treatment Duration | Key Effects |
| HEK-293t | In vitro PPARγ activation | 50 µM | 24 hours | Strongest activation of PPARγ transcription. |
| H9c2 | Oxygen-glucose deprivation/reperfusion (OGD/R) | 10 µM | Not specified | Increased cell viability, attenuation of apoptosis and inflammation. |
| A549 | Oleic acid-induced cell injury | 10 µM | 24 hours | Increased cell viability, suppression of pyroptosis. |
| Porcine Embryos | In vitro culture | 2.5 µM | Not specified | Increased blastocyst formation rate, reduced apoptosis and oxidative stress. |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cells and treating them with this compound.
Materials:
-
Cell line of interest
-
Complete growth medium (specific to the cell line)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize the cells, count them using a hemocytometer, and seed them into appropriate culture plates (e.g., 96-well, 6-well) at the desired density. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentrations using a complete growth medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should be included.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p38, ATF4, GRP78, HSP90AA1, AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations: Signaling Pathways and Workflows
Caption: this compound induced anti-cancer signaling pathways.
Caption: General experimental workflow for this compound treatment.
References
- 1. This compound reduces oxidative stress, apoptosis, and autophagy and improves the developmental competence of porcine embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matilda.science [matilda.science]
- 3. Natural Compound Library Screening Identifies this compound for the Treatment of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Oroxin A Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Oroxin A in murine models, based on recent studies. The information is intended to guide researchers in designing and executing in vivo experiments.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in mice.
Table 1: this compound Dosage and Administration Routes in Mice
| Indication/Model | Mouse/Rat Strain | Dosage | Administration Route | Reference |
| Pharmacokinetic Study | Not Specified | 5 mg/kg | Intravenous | [1][2] |
| Myocardial Ischemia/Reperfusion Injury | Rat | Not specified in vivo | Not specified in vivo | [3] |
| Prediabetes and Diabetes | Streptozotocin and high-fat diet induced mice | Not specified in vivo | Not specified in vivo | [4] |
| Disordered Lipid Metabolism | High-fat diet-fed non-insulin-resistant rats | 50 mg/kg and 200 mg/kg | Oral Gavage | [5] |
| Toxicity Study | Not Specified | >500 mg/kg (Maximum Tolerated Dose) | Not Specified |
Table 2: In Vitro Active Concentration of this compound
| Cell Line | Indication | Active Concentration | Observed Effect | Reference |
| H9c2 cells | Oxygen-glucose deprivation/reperfusion (OGD/R) | 10 µM | Highest cell viability compared to OGD/R group | |
| A549 and LLC cells | Non-small cell lung cancer | Not specified | Suppressed cell migration and induced apoptosis | |
| HT-29 human colon cancer cells | Colon cancer, sensitivity to 5-FU | Not specified | Modulates COX-2 signaling pathway | |
| Oral Squamous Cell Carcinoma (OSCC) cells | Oral cancer | 5–20 μM (non-cytotoxic) | Suppressed cell migration |
Experimental Protocols
Pharmacokinetic Study of Intravenously Administered this compound
This protocol is based on a study determining the pharmacokinetics of this compound in mouse blood.
Objective: To determine the concentration-time profile of this compound in mouse blood following intravenous administration.
Materials:
-
This compound
-
Vehicle for injection (e.g., saline, DMSO, PEG300, Tween 80)
-
Male CD-1 mice (or other appropriate strain)
-
Syringes and needles for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
UPLC-MS/MS system for analysis
Procedure:
-
Animal Preparation: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. A suggested formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O. The final concentration should be such that the desired dose is administered in an appropriate volume (e.g., 100 µL).
-
Administration: Administer this compound intravenously at a dose of 5 mg/kg. The tail vein is a common site for intravenous injection in mice.
-
Blood Sampling: Collect blood samples (approximately 20 µL) from the caudal vein at the following time points post-administration: 0.0833, 0.25, 0.5, 1, 2, 4, 6, 8, and 10 hours.
-
Sample Processing: Process the blood samples for analysis. This typically involves protein precipitation followed by centrifugation.
-
Analysis: Analyze the concentration of this compound in the blood samples using a validated UPLC-MS/MS method.
Oral Administration of this compound in a High-Fat Diet-Induced Model of Lipid Metabolism Disorder in Rats
This protocol is adapted from a study investigating the effects of this compound on disordered lipid metabolism.
Objective: To evaluate the therapeutic effect of orally administered this compound on lipid metabolism in a rat model of a high-fat diet (HFD).
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% CMC-Na)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Standard chow and High-Fat Diet (HFD)
-
Oral gavage needles
-
Equipment for biochemical analysis (e.g., plasma ALT, AST, TC, TG levels)
Procedure:
-
Model Induction: Feed rats a high-fat diet for a specified period (e.g., 3 months) to induce a lipid metabolism disorder. A control group should be fed a standard diet.
-
Grouping: Randomly divide the HFD-fed rats into treatment groups:
-
HFD control (vehicle administration)
-
Low-dose this compound (50 mg/kg)
-
High-dose this compound (200 mg/kg)
-
Positive control (e.g., Essentiale Forte N at 196.3 mg/kg)
-
-
Drug Preparation: Prepare a suspension of this compound in 0.5% CMC-Na.
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the treatment period (e.g., 3 months).
-
Monitoring: Monitor body weight and food intake regularly.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver samples for analysis of:
-
Plasma levels of ALT, AST, TC, TG, LDLC, and HDLC.
-
Hepatic levels of TC and TG.
-
Histological analysis of the liver (e.g., H&E and Oil Red O staining).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways reported to be modulated by this compound.
Caption: this compound inhibits the HSP90AA1/AKT signaling pathway.
Caption: this compound modulates lipid metabolism via the LDLR/AMPK/SREBPs pathway.
Experimental Workflows
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Caption: Workflow for evaluating this compound in a high-fat diet-induced rat model.
References
- 1. [PDF] Determination of this compound, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural Compound Library Screening Identifies this compound for the Treatment of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Oroxylum indicum prevents the progression from prediabetes to diabetes in streptozotocin and high-fat diet induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Oroxylum indicum improves disordered lipid metabolism by inhibiting SREBPs in oleic acid-induced HepG2 cells and high-fat diet-fed non-insulin-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin A is a flavonoid glycoside predominantly isolated from the seeds of Oroxylum indicum. It has garnered significant interest in the scientific community for its diverse biological activities, including its role as a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and an inducer of Endoplasmic Reticulum (ER) stress. These properties make this compound a compelling candidate for research in metabolic diseases, oncology, and cellular stress responses. This document provides detailed application notes and protocols for the effective use of this compound in a research setting.
Physicochemical Properties and Solubility
This compound is a yellow crystalline solid. Proper solubilization is critical for its use in experimental settings.
Table 1: this compound Solubility Data
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 125 mg/mL (289.10 mM)[1][2] | Ultrasonic treatment may be required.[1][2] Use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Methanol | Soluble | - | [3] |
| Ethanol | Soluble | - | |
| Water | Soluble | - | |
| Dimethylformamide (DMF) | Soluble | 1 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | Soluble | 0.50 mg/mL | |
| Petroleum Ether | Insoluble | - | |
| Chloroform | Insoluble | - | |
| Dichloromethane | Insoluble | - |
Preparation of this compound Solutions
Preparation of Stock Solutions for In Vitro Use
Protocol 1: High-Concentration DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 231.3 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 432.38 g/mol ).
-
Vortex thoroughly to dissolve the powder. If precipitation occurs, gentle warming (37°C) and/or sonication can aid dissolution.
-
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Preparation of Working Solutions for Cell Culture
Protocol 2: Dilution of DMSO Stock for Cell-Based Assays
-
Materials: this compound DMSO stock solution, sterile cell culture medium.
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution with sterile cell culture medium to achieve the desired final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Preparation of Formulations for In Vivo Use
Protocol 3: Formulation for Animal Studies
This protocol provides a method to prepare a clear solution of this compound for in vivo administration.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300 and mix until clear. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline and mix thoroughly.
-
This formulation is reported to yield a clear solution with a solubility of ≥ 2.08 mg/mL.
-
-
Note: It is recommended to prepare this formulation fresh on the day of use.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability and proliferation of adherent cells.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. For MCF-7 and MDA-MB-231 cells, a seeding density of 2 x 10⁴ cells/well has been reported for a 72-hour incubation period.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze changes in protein expression in key signaling pathways affected by this compound.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, ATF4, p-p38, PPARγ, and β-actin as a loading control) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Visualizations
This compound-Induced ER Stress Signaling Pathway
This compound has been shown to induce ER stress, a cellular response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This process can lead to cell cycle arrest and senescence in cancer cells. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the PERK-p38-ATF4 signaling axis.
Caption: this compound-induced ER stress signaling cascade.
This compound Activation of the PPARγ Signaling Pathway
This compound acts as a partial agonist for PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cell differentiation. Upon activation by ligands like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: this compound-mediated activation of the PPARγ pathway.
Summary and Conclusion
This compound is a versatile natural compound with significant potential for various research applications. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers. Adherence to proper solubility, storage, and experimental procedures is crucial for obtaining reliable and reproducible results. The provided signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms of this compound's action, which can be further investigated and expanded upon in future studies.
References
Application Note: Quantification of Oroxin A in Biological Matrices using UPLC-MS/MS
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Oroxin A in biological matrices, such as mouse blood and rat plasma.[1][2][3][4] This method is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this pharmacologically active flavonoid. The protocol detailed below provides a comprehensive guide, from sample preparation to data analysis, and includes validated performance characteristics of the method.
Introduction
This compound, a major flavonoid glycoside extracted from the seeds of Oroxylum indicum, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in metabolic disorders like diabetes and dyslipidemia.[5] To understand its therapeutic potential and in vivo behavior, a reliable and sensitive analytical method for its quantification in biological samples is essential. UPLC-MS/MS offers superior selectivity, sensitivity, and speed, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the determination of this compound, which has been successfully applied to pharmacokinetic studies in rodents.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Cirsimarin or Cilostazol
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Ultrapure water
-
Biological matrix (e.g., mouse blood, rat plasma)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., ACQUITY UPLC BEH C18, Capcell Pak C18)
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory consumables
Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a suitable solvent.
-
Calibration Standards: Spike blank biological matrix with the working standard solutions to create a calibration curve with a range of concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules like this compound from biological matrices.
-
Thaw frozen biological samples (e.g., mouse blood, rat plasma) on ice.
-
To a 20 µL aliquot of the sample, add 100 µL of methanol (containing the internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 or equivalent.
-
Mobile Phase: A gradient elution using a binary solvent system is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 0.2 - 0.45 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 2 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
-
Source Parameters: Optimize source parameters such as capillary voltage, desolvation temperature, and gas flows to achieve maximal signal intensity.
Data and Performance Characteristics
The following tables summarize the quantitative data from a validated UPLC-MS/MS method for this compound quantification.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 14% | < 15% | 86.2 - 109.3% |
| Medium | < 14% | < 15% | 86.2 - 109.3% |
| High | < 14% | < 15% | 86.2 - 109.3% |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 78.2% |
| Matrix Effect | 85.3 - 111.3% |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
This compound Signaling Pathway in Lipid Metabolism
Caption: this compound's role in regulating lipid metabolism.
Conclusion
The UPLC-MS/MS method described herein is a highly sensitive, accurate, and reliable tool for the quantification of this compound in biological matrices. This detailed protocol and the associated performance data provide a solid foundation for researchers in pharmacology and drug development to conduct pharmacokinetic and metabolic studies of this compound, thereby facilitating the exploration of its therapeutic potential.
References
- 1. [PDF] Determination of this compound, oroxin B, oroxylin A, oroxyloside, chrysin, chrysin 7-O-beta-gentiobioside, and guaijaverin in mouse blood by UPLC-MS/MS and its application to pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 2. akjournals.com [akjournals.com]
- 3. Development and validation of a UHPLC-QqQ-MS/MS method for simultaneous determination of fifteen major components from Oroxyli seed extract in rat plasma and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a UHPLC-QqQ-MS/MS method for simultaneous determination of fifteen major components from Oroxyli seed extract in rat plasma and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound from Oroxylum indicum improves disordered lipid metabolism by inhibiting SREBPs in oleic acid-induced HepG2 cells and high-fat diet-fed non-insulin-resistant rats [pubmed.ncbi.nlm.nih.gov]
Oroxin A: A Novel Inducer of Cellular Senescence in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oroxin A, a flavonoid extracted from the medicinal plant Oroxylum indicum, has emerged as a compound of interest in oncology research. Recent studies have demonstrated its potent anti-cancer properties, primarily through the induction of cellular senescence in cancer cells. These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for inducing and evaluating senescence, and quantitative data to support experimental design.
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage, oncogene activation, and oxidative stress. Senescent cells exhibit distinct morphological and biochemical characteristics, including flattened cell morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP). By inducing senescence, this compound presents a promising therapeutic strategy to halt the proliferation of cancer cells.
Mechanism of Action
This compound induces cellular senescence in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 and MCF7, through a mechanism involving the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS)[1]. This cascade of events leads to the activation of the p38 MAPK signaling pathway, a key regulator of cellular stress responses, culminating in cell cycle arrest at the G2/M phase and the establishment of the senescent phenotype[1].
Key molecular events in this compound-induced senescence include:
-
Increased Intracellular ROS: this compound treatment leads to a significant increase in the levels of intracellular ROS, which acts as a primary trigger for cellular stress[1].
-
ER Stress Induction: The accumulation of ROS contributes to the misfolding of proteins within the endoplasmic reticulum, leading to ER stress. This is evidenced by the upregulation of ER stress markers such as Activating Transcription Factor 4 (ATF4) and Glucose-Regulated Protein 78 (GRP78)[1].
-
p38 MAPK Activation: The cellular stress induced by ROS and ER dysfunction leads to the phosphorylation and activation of the p38 MAPK signaling pathway[1].
-
G2/M Cell Cycle Arrest: Activated p38 MAPK signaling ultimately results in the arrest of the cell cycle at the G2/M transition, preventing cellular proliferation.
-
Induction of Senescence Phenotype: Sustained cell cycle arrest and cellular stress lead to the expression of senescence markers, including increased SA-β-gal activity and the formation of senescence-associated heterochromatin foci (SAHF).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on inducing senescence markers in MDA-MB-231 and MCF7 breast cancer cell lines, as reported by He et al. (2016).
Table 1: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-gal) Activity
| Cell Line | Treatment (Concentration) | Duration | % of SA-β-gal Positive Cells |
| MDA-MB-231 | Control (DMSO) | 72 h | ~5% |
| This compound (25 µM) | 72 h | ~40% | |
| This compound (50 µM) | 72 h | ~65% | |
| MCF7 | Control (DMSO) | 72 h | ~3% |
| This compound (25 µM) | 72 h | ~35% | |
| This compound (50 µM) | 72 h | ~60% |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (Concentration) | Duration | % of Cells in G2/M Phase |
| MDA-MB-231 | Control (DMSO) | 48 h | ~15% |
| This compound (25 µM) | 48 h | ~45% | |
| This compound (50 µM) | 48 h | ~70% | |
| MCF7 | Control (DMSO) | 48 h | ~18% |
| This compound (25 µM) | 48 h | ~50% | |
| This compound (50 µM) | 48 h | ~75% |
Table 3: Effect of this compound on the Expression of Key Signaling Proteins
| Cell Line | Treatment (Concentration) | Duration | p-p38/p38 (Fold Change) | ATF4 (Fold Change) | GRP78 (Fold Change) |
| MDA-MB-231 | This compound (50 µM) | 48 h | ~3.5 | ~4.0 | ~3.0 |
| MCF7 | This compound (50 µM) | 48 h | ~3.0 | ~3.5 | ~2.5 |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with this compound
Materials:
-
MDA-MB-231 or MCF7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
Procedure:
-
Seed MDA-MB-231 or MCF7 cells in appropriate cell culture vessels and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 25 µM and 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with downstream assays to evaluate senescence.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C (in a non-CO2 incubator) overnight.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple random fields.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound-treated and control cells
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be determined using appropriate software.
Protocol 4: Western Blot Analysis of Senescence-Associated Proteins
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-ATF4, anti-GRP78, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
References
Oroxin A: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Oroxin A, a naturally occurring flavonoid, for its use in high-throughput screening (HTS) assays. This document details its mechanism of action, protocols for relevant HTS assays, and quantitative data to facilitate its evaluation as a potential therapeutic agent.
This compound, a major bioactive component isolated from the seeds of Oroxylum indicum, has demonstrated a range of biological activities, positioning it as a compound of interest for drug discovery.[1] It has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and an inhibitor of α-glucosidase.[1][2][3] Furthermore, emerging research has elucidated its role in modulating key signaling pathways implicated in cancer and metabolic disorders, including the HSP90AA1/AKT and SREBP pathways.[4]
Key Biological Activities:
-
PPARγ Partial Agonist: this compound activates PPARγ transcriptional activity, suggesting its potential in the management of metabolic diseases such as type 2 diabetes.
-
α-Glucosidase Inhibition: By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and glucose absorption, contributing to the control of postprandial hyperglycemia.
-
Anti-Cancer Activity: this compound has been shown to suppress the growth of non-small cell lung cancer by targeting the HSP90AA1/AKT signaling pathway. It also exerts anti-breast cancer effects by inducing endoplasmic reticulum stress-mediated senescence.
-
Lipid Metabolism Regulation: this compound can modulate lipid metabolism by inhibiting Sterol Regulatory Element-Binding Proteins (SREBPs).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activities. It is important to note that while this compound has been identified as active in various assays, specific IC50 and EC50 values from standardized high-throughput screening formats are not extensively reported in the current literature. The data presented below are derived from in vitro studies and provide a valuable reference for designing HTS campaigns.
| Target/Assay | Metric | Value | Cell Line/System | Source |
| PPARγ Activation | Effective Concentration | ~50 µM (strongest activation) | HEK-293t cells | |
| α-Glucosidase Inhibition | IC50 | 248.1 µg/mL (n-butanol fraction) | In vitro enzyme assay | |
| SREBP Transcriptional Activity | Effective Concentration | 50 µM (strongest inhibition) | HepG2 cells | |
| Non-Small Cell Lung Cancer | IC50 | 1385 µM (24h) | Hep3B cells |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols for High-Throughput Screening
The following protocols are generalized for HTS and can be adapted for the screening of compound libraries to identify modulators of this compound's targets.
Protocol 1: PPARγ Activation HTS Assay (Luciferase Reporter)
Objective: To identify PPARγ agonists by measuring the induction of a luciferase reporter gene under the control of a PPAR response element (PPRE).
Materials:
-
HEK293T cells stably co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector.
-
Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Compound library dissolved in DMSO.
-
Positive control: Rosiglitazone.
-
Negative control: DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
384-well white, clear-bottom assay plates.
-
Automated liquid handling system.
-
Luminometer plate reader.
Workflow:
Procedure:
-
Cell Seeding: Seed the engineered HEK293T cells into 384-well plates at a density of 10,000 cells/well in 40 µL of assay medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Using an automated liquid handler, add 100 nL of test compounds, positive control (Rosiglitazone, final concentration 1 µM), and negative control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plates and luciferase reagent to room temperature. Add 20 µL of luciferase assay reagent to each well.
-
Incubation: Incubate the plates for 5 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls. Calculate the percentage activation for each compound. Hits are typically defined as compounds that induce a response greater than three standard deviations above the mean of the negative controls.
Protocol 2: α-Glucosidase Inhibition HTS Assay (Colorimetric)
Objective: To identify inhibitors of α-glucosidase by measuring the reduction in the enzymatic cleavage of a chromogenic substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Assay buffer: 50 mM potassium phosphate buffer, pH 6.8.
-
Compound library dissolved in DMSO.
-
Positive control: Acarbose.
-
Negative control: DMSO.
-
Stop solution: 0.1 M Na2CO3.
-
384-well clear assay plates.
-
Automated liquid handling system.
-
Absorbance plate reader.
Workflow:
Procedure:
-
Assay Plate Preparation: To each well of a 384-well plate, add 10 µL of assay buffer, 5 µL of α-glucosidase solution (0.5 U/mL in assay buffer), and 1 µL of test compound, positive control (Acarbose, final concentration 100 µM), or negative control (DMSO).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 5 µL of pNPG solution (2 mM in assay buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Add 20 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage inhibition for each compound relative to the controls. Hits are identified as compounds exhibiting significant inhibition (e.g., >50%).
Protocol 3: SREBP Pathway Inhibition HTS Assay (Cell-Based)
Objective: To identify inhibitors of the SREBP pathway by measuring the differential growth of cancer cells in lipid-depleted versus lipid-rich media.
Materials:
-
Cancer cell line dependent on SREBP activity for growth in low-lipid conditions (e.g., certain pancreatic or breast cancer cell lines).
-
Lipid-rich medium: Standard growth medium supplemented with fatty acids and cholesterol.
-
Lipid-poor medium: Growth medium with delipidated serum.
-
Compound library dissolved in DMSO.
-
Positive control: A known SREBP inhibitor (e.g., Fatostatin).
-
Negative control: DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
384-well white, clear-bottom assay plates.
-
Automated liquid handling system.
-
Luminometer plate reader.
Workflow:
Procedure:
-
Cell Seeding: Seed cells into two sets of 384-well plates at an appropriate density in their standard growth medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Add test compounds and controls to the corresponding wells of both sets of plates.
-
Media Exchange: After compound addition, carefully replace the medium in one set of plates with lipid-rich medium and in the other set with lipid-poor medium.
-
Incubation: Incubate both sets of plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Add a cell viability reagent to all wells of all plates according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence signal from all plates.
-
Data Analysis: For each compound, compare the cell viability in lipid-poor medium to that in lipid-rich medium. Hits are compounds that selectively inhibit cell growth in the lipid-poor condition.
These protocols provide a foundation for the high-throughput screening and evaluation of this compound and other compounds targeting these important therapeutic pathways. Further optimization of assay conditions may be required based on the specific cell lines, reagents, and instrumentation used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound from Oroxylum indicum prevents the progression from prediabetes to diabetes in streptozotocin and high-fat diet induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses non-small cell lung cancer via the HSP90AA1/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oroxin A in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Oroxin A, a flavonoid derived from the medicinal plant Oroxylum indicum, has demonstrated significant anti-cancer properties in various studies. These application notes provide a comprehensive overview of its effects on breast cancer cell lines, detailing its mechanisms of action and providing protocols for experimental validation.
Mechanism of Action
This compound exerts its anti-breast cancer effects primarily through the induction of endoplasmic reticulum (ER) stress-mediated senescence.[1] This process is characterized by cell cycle arrest at the G2/M stage, reorganization of the microtubule and actin cytoskeleton, and a decrease in cellular mitosis.[1] Mechanistically, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn promotes the expression of ER stress markers ATF4 and GRP78.[1] This cascade of events also involves the increased phosphorylation of the key stress-response signaling protein p38.[1]
In addition to inducing senescence, a closely related compound, Oroxylin A, has been shown to inhibit cell proliferation, invasion, and migration in human breast cancer cells.[2] Oroxylin A's mechanism involves the inactivation of the NF-κB signaling pathway. It upregulates the expression of E-cadherin while downregulating N-cadherin and Vimentin, markers associated with the epithelial-mesenchymal transition (EMT).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and the related compound Oroxylin A on breast cancer cell lines.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Compound | Assay | IC50 Value | Treatment Duration | Reference |
| MDA-MB-231 | This compound | N/A | Data not available | N/A | |
| MCF7 | This compound | N/A | Data not available | N/A | |
| MDA-MB-231 | Oroxylin A | CCK-8 | Dose-dependent | Time-dependent |
Note: Specific IC50 values for this compound were not available in the provided search results. Oroxylin A showed dose- and time-dependent cytotoxicity in MDA-MB-231 cells.
Table 2: Effect of this compound on Cell Cycle and Senescence
| Cell Line | Compound | Concentration | Effect | Assay | Reference |
| MDA-MB-231 | This compound | Dose-dependent | G2/M phase arrest | Flow Cytometry | |
| MCF7 | This compound | Dose-dependent | G2/M phase arrest | Flow Cytometry | |
| MDA-MB-231 | This compound | Dose-dependent | Increased β-Gal activity | β-Galactosidase Staining | |
| MCF7 | This compound | Dose-dependent | Increased β-Gal activity | β-Galactosidase Staining | |
| MDA-MB-231 | This compound | Dose-dependent | Increased SAHF-positive staining | SAHF Staining | |
| MCF7 | This compound | Dose-dependent | Increased SAHF-positive staining | SAHF Staining |
Signaling Pathways
The primary signaling pathway activated by this compound in breast cancer cells is the ER stress pathway, leading to p38 activation and subsequent cellular senescence.
References
- 1. This compound inhibits breast cancer cell growth by inducing robust endoplasmic reticulum stress and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oroxylin A Suppresses the Cell Proliferation, Migration, and EMT via NF- κ B Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oroxin A Cell Viability Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Oroxin A in cell viability experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for cell viability assays.
Issue 1: this compound Solubility and Stock Solution Preparation
Question: I am having trouble dissolving this compound, or I am seeing precipitation in my stock solution. How can I ensure it is properly dissolved?
Answer:
Proper dissolution and storage of this compound are critical for reproducible results. This compound is sparingly soluble in water but has good solubility in organic solvents like DMSO.
Recommendations:
-
Solvent Selection: Use high-purity dimethyl sulfoxide (DMSO) to prepare your stock solution.[1][2]
-
Stock Concentration: A common stock solution concentration is 10 mM in DMSO.[3] To prepare a 10 mM stock solution of this compound (Molecular Weight: 432.38 g/mol ), dissolve 4.32 mg of this compound in 1 mL of DMSO.
-
Dissolution Technique: To aid dissolution, you can warm the solution to 37°C and use sonication.[4] Ensure the solution is clear before use.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[3] Protect the stock solution from light.
-
Final DMSO Concentration: When diluting the stock solution in your cell culture medium, ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.
Issue 2: Inconsistent or Unexpected Cell Viability Results
Question: My cell viability assay results with this compound are highly variable between replicate wells or experiments. What could be the cause?
Answer:
Inconsistent results can stem from several factors, including the compound's properties and the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility in Media | This compound may precipitate when diluted from the DMSO stock into the aqueous culture medium, leading to an uneven concentration across wells. | Visually inspect the diluted this compound solution for any precipitate before adding it to your cells. If precipitation is observed, consider vortexing or sonicating the diluted solution. Preparing fresh dilutions for each experiment is recommended. |
| Inconsistent Cell Seeding | Uneven cell numbers at the start of the experiment will lead to variable results. | Ensure a uniform single-cell suspension before seeding. Optimize the seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Edge Effects | Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. | To minimize edge effects, fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experimental samples. |
| Compound Interference | This compound might directly react with the viability assay reagent (e.g., MTT, CCK-8), leading to false readings. | Perform a "no-cell" control by adding this compound and the assay reagent to the medium to check for direct chemical interactions. |
| Changes in Cellular Metabolism | This compound can induce cellular stress, such as endoplasmic reticulum (ER) stress, which might alter the metabolic activity of the cells and affect the readout of viability assays that measure metabolic activity (e.g., MTT). | Consider using a viability assay based on a different principle, such as measuring membrane integrity (e.g., Trypan Blue exclusion) or ATP levels, to confirm your results. |
Issue 3: Determining the Optimal this compound Concentration
Question: How do I determine the appropriate concentration range of this compound for my specific cell line?
Answer:
The optimal concentration of this compound can vary significantly between different cell lines. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for your cells.
Recommendations:
-
Preliminary Wide-Range Screening: If the effective concentration is unknown for your cell line, start with a broad range of concentrations, for example, from 1 nM to 100 µM, using 10-fold dilutions.
-
Narrowing the Concentration Range: Based on the preliminary results, perform a second experiment with a narrower range of concentrations around the estimated IC50, using 2-fold or 3-fold dilutions to obtain a more accurate value.
-
Literature Review: Consult published studies that have used this compound on similar cell lines to get a starting point for your concentration range.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on cell viability?
A1: this compound can impact cell viability through multiple mechanisms. It has been shown to induce endoplasmic reticulum (ER) stress, leading to senescence in breast cancer cells. It can also trigger apoptosis (programmed cell death) by modulating various signaling pathways.
Q2: What are the typical concentrations of this compound used in cell culture experiments?
A2: The effective concentration of this compound varies depending on the cell type and the duration of treatment. The following table summarizes concentrations used in various studies.
| Cell Line | Concentration Range | Observed Effect |
| HEK-293T | 0.5 - 100 µM | Increased PPARγ transcription, with the strongest activation at 50 µM. |
| MDA-MB-231 & MCF7 | Not specified, but dose-dependent | Inhibition of cell growth by inducing ER stress-mediated senescence. |
| HCT-8 & SW-480 | 2 µM | Decreased cell viability, measured by CCK-8 assay. |
| SMMC-7721 (human hepatoma) | 0 - 2 µM (Oroxin B) | Inhibition of proliferation and induction of apoptosis. |
Q3: Can I use this compound in combination with other drugs?
A3: Yes, studies have investigated the synergistic effects of this compound (and its aglycone, Oroxylin A) with other chemotherapeutic agents. For instance, Oroxylin A has been shown to improve the sensitivity of human colon cancer cells to 5-FU. It is essential to perform combination index studies to determine if the interaction is synergistic, additive, or antagonistic.
Q4: How should I prepare my cells for a cell viability assay with this compound?
A4: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically overnight) before adding this compound.
Q5: Which cell viability assay is best for use with this compound?
A5: Both MTT and CCK-8 assays are commonly used. The CCK-8 assay is generally considered more convenient as it is a one-step process and the formazan product is water-soluble. However, as this compound can induce metabolic changes, it is advisable to validate your findings with an alternative method that measures a different aspect of cell viability, such as membrane integrity.
Experimental Protocols
1. Cell Viability Assay using MTT
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from your DMSO stock solution in complete culture medium. Remember to include a vehicle control (medium with the same final DMSO concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently mix to dissolve the formazan crystals. The plate can be left overnight in the incubator to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
2. Cell Viability Assay using CCK-8
This protocol provides a more streamlined approach to assessing this compound-induced changes in cell viability.
-
Cell Seeding and this compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
CCK-8 Assay:
-
At the end of the this compound treatment period, add 10 µL of CCK-8 solution to each well.
-
Be careful not to introduce bubbles into the wells.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: this compound-induced intrinsic apoptosis pathway.
This compound-Induced ER Stress Signaling Pathway
This compound can induce endoplasmic reticulum (ER) stress, which, if prolonged, can lead to apoptosis. Key markers of ER stress include the upregulation of proteins like ATF4 and GRP78.
Caption: this compound-induced ER stress-mediated apoptosis.
Experimental Workflow for Optimizing this compound Concentration
This workflow provides a logical sequence of steps for determining the optimal concentration of this compound for cell viability studies.
Caption: Workflow for this compound concentration optimization.
References
Oroxin A In Vivo Delivery: A Technical Support Center
For researchers, scientists, and drug development professionals, navigating the complexities of in vivo experiments with Oroxin A can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving effective in vivo delivery of this compound?
This compound, a promising flavonoid, faces several significant hurdles for successful in vivo delivery, primarily due to its inherent physicochemical properties. These challenges include:
-
Poor Aqueous Solubility: this compound's low solubility in water impedes its dissolution in bodily fluids, a critical first step for absorption.
-
Low Membrane Permeability: Its molecular structure hinders its ability to efficiently pass through biological membranes, such as the intestinal lining.
-
Extensive First-Pass Metabolism: Following oral administration, this compound is subject to significant metabolic breakdown in the liver and gut, which reduces the amount of active compound reaching the bloodstream.
-
Potential for Instability: Like many flavonoids, this compound can be susceptible to degradation in the physiological environment, further diminishing its therapeutic concentration.
These factors collectively contribute to low and unpredictable oral bioavailability, making it difficult to attain and maintain therapeutic levels of this compound in target tissues.
Q2: My in vivo study with this compound is yielding low efficacy and inconsistent results. What are the likely causes and how can I troubleshoot this?
Low efficacy and variability in results are common frustrations when working with this compound in vivo. These issues are almost always linked to its poor bioavailability. The following troubleshooting guide outlines potential causes and recommended solutions.
Troubleshooting Guide: Low Efficacy & Inconsistent Results with this compound
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Inadequate Dissolution | - Confirm that this compound is fully solubilized in your vehicle before administration. - Analyze the particle size of your this compound source material. | - Employ solubility-enhancing formulations such as solid dispersions, nanoparticles, or liposomes.[1] - Utilize biocompatible co-solvents or surfactants.[2] - Reduce particle size via micronization or nanocrystallization to increase surface area for dissolution.[3][4] |
| Poor Absorption | - Assess the permeability of your this compound formulation using an in vitro model like Caco-2 cells. - Consider if the oral route is the most appropriate for your experimental goals. | - Investigate alternative administration routes, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass the gastrointestinal tract.[5] - Incorporate permeation enhancers into your oral formulation, after careful validation of their safety and efficacy. |
| Rapid Metabolism | - Quantify the levels of this compound and its metabolites in plasma and target tissues. | - Explore co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s), being mindful of potential interactions. - Design delivery systems that shield this compound from metabolic enzymes or target it to specific tissues. |
| Compound Instability | - Evaluate the stability of this compound in your formulation under physiological conditions (pH, temperature). | - Encapsulate this compound in protective carriers like liposomes or polymeric nanoparticles to prevent degradation. - Optimize the pH and storage conditions of your formulation to maintain stability. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound and related flavonoids from literature, providing a basis for comparison.
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) |
| This compound | 5 mg/kg, IV | - | - |
| This compound | Not specified | 2945.1 ± 11.23 | Not specified |
| Oroxin B | Not specified | 3123.9 ± 16.37 | Not specified |
| Baicalin | Not specified | 130.40 ± 27.52 | Not specified |
| Baicalein | Not specified | 64.12 ± 19.33 | Not specified |
Data compiled from multiple sources. Note that experimental conditions may vary between studies.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation
This protocol details a common method to enhance the solubility and dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask by gentle stirring.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at 40°C until a solid film is formed on the flask wall.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared this compound solid dispersion in a desiccator at room temperature.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
improving Oroxin A stability in solution
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions to improve the stability of Oroxin A in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications? A: this compound is a major flavonoid glycoside isolated from the seeds of Oroxylum indicum.[1][2] It is investigated for a variety of biological activities, including its role as a partial Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, an α-glucosidase inhibitor, and an antioxidant.[1][2] Research applications include the study of metabolic disorders like diabetes and hyperlipidemia, cancer research, and neurodegenerative diseases.[1] this compound has also been shown to reduce oxidative stress, apoptosis, and inflammation in various experimental models.
Q2: How should I store this compound powder? A: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, refrigeration at 4°C, sealed and protected from light, is also acceptable.
Q3: What is the best solvent for preparing an this compound stock solution? A: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO is reported to be as high as 125 mg/mL, though this may require sonication. It is also soluble in methanol and ethanol.
Q4: How long can I store my this compound stock solution? A: For maximum stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C, where it is stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month.
Q5: My this compound is precipitating from my working solution. What can I do? A: Precipitation can occur due to low solubility in aqueous buffers. To resolve this, gentle heating (e.g., to 37°C) and/or sonication can help redissolve the compound. For in vivo experiments, using a co-solvent system is highly recommended. It is also crucial to prepare fresh working solutions for daily use.
Q6: How should I prepare this compound for in vivo animal studies? A: A common and effective method is to use a co-solvent formulation. A widely used protocol involves first dissolving this compound in a small amount of DMSO, then adding PEG300, Tween-80, and finally saline to the desired volume. Another option involves using SBE-β-CD (sulfobutylether-β-cyclodextrin) as a solubilizing agent.
Troubleshooting Guides
Issue 1: Poor Solubility or Solution Precipitation
-
Symptoms: The solution appears cloudy, or visible precipitate forms over time, especially after dilution in aqueous media.
-
Possible Causes:
-
Incorrect Solvent: The aqueous buffer of your working solution lacks sufficient solubilizing agents.
-
Low Temperature: Storing working solutions at 4°C or on ice can decrease solubility.
-
Solvent Quality: Using DMSO that has absorbed moisture can significantly reduce its solvating capacity.
-
Concentration: The final concentration in the working solution exceeds this compound's solubility limit in that specific medium.
-
-
Solutions:
-
Use High-Quality Solvents: Always use fresh, anhydrous-grade DMSO to prepare stock solutions.
-
Apply Gentle Heat/Sonication: To aid dissolution, warm the solution to 37°C or use an ultrasonic bath.
-
Optimize Working Solution: For cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For in vivo studies, use a validated co-solvent system (see Protocol 2).
-
Prepare Fresh: Prepare aqueous working solutions fresh each day and do not store them for extended periods.
-
Issue 2: Inconsistent Experimental Results or Loss of Activity
-
Symptoms: Reduced biological effect compared to previous experiments; high variability between replicates.
-
Possible Causes:
-
Degradation: this compound may be degrading due to improper storage or handling.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation.
-
Light Exposure: As a flavonoid, this compound may be sensitive to light.
-
pH Instability: The pH of the working solution may not be optimal, leading to chemical degradation such as hydrolysis.
-
-
Solutions:
-
Aliquot Stock Solutions: Upon preparation, immediately divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect from Light: Store both powder and solutions in light-protecting tubes or wrap containers in foil.
-
Control pH: Use a stable, well-buffered medium for your working solutions. The use of buffers like citrate or phosphate can help maintain a stable pH.
-
Perform Stability Checks: If degradation is suspected, its stability can be assessed using a stability-indicating method like UPLC-MS/MS.
-
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Reported Solubility | Notes | Source(s) |
|---|---|---|---|
| DMSO | ≥ 125 mg/mL (289.10 mM) | Sonication and/or gentle heat may be required. | |
| Methanol | Soluble | Concentration not specified. | |
| Ethanol | Soluble | Concentration not specified. | |
| DMF | ~1 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | Illustrates lower solubility in aqueous mixes. | |
Table 2: Recommended Storage Conditions & Stability
| Form | Storage Temperature | Duration | Key Recommendations | Source(s) |
|---|---|---|---|---|
| Powder | -20°C | Up to 3 years | Seal tightly, protect from light. | |
| 4°C | Up to 2 years | Seal tightly, protect from light. | ||
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | |
| (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Working Solution | Room Temperature | < 1 day | Prepare fresh daily for experiments. |
| (Aqueous) | | | | |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (MW: 432.38 g/mol ) in a sterile, light-protected tube. For 1 mL of a 100 mM solution, weigh 43.24 mg.
-
Solvent Addition: Add the desired volume of fresh, anhydrous-grade DMSO.
-
Dissolution: Vortex the solution thoroughly. If full dissolution is not immediate, place the tube in an ultrasonic water bath for 10-15 minutes or warm it to 37°C until the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, dispense the solution into single-use aliquots in light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).
Protocol 2: Preparation of an In Vivo Formulation (Co-Solvent Method)
This protocol is adapted from a standard formulation for poorly soluble compounds. It yields a clear solution at a concentration of ≥ 2.08 mg/mL.
-
Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Combine Solvents: To prepare 1 mL of the final working solution, perform the following steps in order, mixing thoroughly after each addition:
-
Take 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until uniform.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
Final Check: The final solution should be clear. If any precipitation occurs, gentle warming or sonication can be used.
-
Administration: Use the formulation on the same day it is prepared.
Protocol 3: Stability Assessment by UPLC-MS/MS
To quantitatively assess the stability of this compound in a specific formulation, a stability-indicating analytical method is required. Based on published pharmacokinetic studies, a UPLC-MS/MS method can be adapted for this purpose.
-
Sample Preparation: Prepare this compound in the desired solution at a known concentration. Store under the conditions being tested (e.g., 4°C, room temperature, 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Chromatography:
-
Column: UPLC BEH C18 column.
-
Mobile Phase: Gradient elution using acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive-ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) to specifically detect the parent and daughter ions of this compound.
-
-
Analysis: Quantify the remaining this compound concentration at each time point by comparing it against a standard curve prepared from a freshly made solution. A decrease in concentration over time indicates degradation.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
troubleshooting Oroxin A experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of working with Oroxin A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound, also known as Baicalein 7-O-glucoside, is a flavonoid glycoside primarily isolated from the seeds of Oroxylum indicum.[1][2][3] It is recognized for a variety of biological activities, including:
-
Partial PPARγ Agonism: this compound can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid and glucose metabolism.[1][4]
-
Anti-cancer Properties: It has been shown to inhibit the growth of breast cancer cells by inducing endoplasmic reticulum (ER) stress-mediated senescence.
-
Metabolic Regulation: this compound can inhibit α-glucosidase and modulate the SREBP pathway, suggesting its potential in managing diabetes and lipid metabolism disorders.
-
Antioxidant and Anti-inflammatory Effects: It exhibits antioxidant properties and can attenuate inflammatory responses.
Q2: What are the solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO) and methanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q3: What is the recommended storage condition for this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term storage (up to 3 years).
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
Question: I observed precipitation after adding my this compound DMSO stock to the cell culture medium. What could be the cause and how can I prevent this?
Answer: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. This phenomenon, often referred to as "solvent shock," occurs when the compound rapidly leaves the soluble DMSO environment and enters the aqueous medium.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent toxicity and precipitation.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) medium can enhance solubility.
-
Increase Mixing Efficiency: When diluting the stock, add it to the medium dropwise while gently vortexing or swirling the tube to facilitate rapid and uniform dispersion.
-
Use a Carrier Protein: For in vivo studies or challenging in vitro systems, consider using a carrier like PEG300, Tween-80, or SBE-β-CD to improve solubility.
Troubleshooting workflow for this compound precipitation.
Issue 2: High Variability in Experimental Results
Question: I am observing significant variability between replicate wells/plates in my cell viability (e.g., MTT) assay. What are the potential sources of this variability?
Answer: Experimental variability with this compound can stem from several factors related to its preparation, handling, and the assay itself.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Solubilization of Stock | Ensure the this compound powder is fully dissolved in DMSO before making further dilutions. Gentle warming or sonication may be necessary. |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing at each dilution step. When adding this compound to wells, ensure consistent placement and mixing. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can respond differently. |
| Incubation Time | Use a consistent incubation time for this compound treatment across all experiments. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Stability in Media | While this compound is generally stable, its stability in specific culture media over long incubation periods should be considered. If degradation is suspected, prepare fresh dilutions for each experiment. |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
MTT assay experimental workflow.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the general steps for analyzing protein expression changes in key this compound-modulated pathways (e.g., ER stress, SREBP).
Materials:
-
This compound
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-ATF4, anti-p-AMPK, anti-SREBP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in mRNA levels of this compound target genes.
Materials:
-
This compound
-
6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., ATF4, GRP78, SREBF1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
qPCR Run: Perform the qPCR on a real-time PCR system using a standard cycling protocol.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathways
This compound and Endoplasmic Reticulum (ER) Stress
This compound has been shown to induce ER stress, leading to the unfolded protein response (UPR). This can result in cell cycle arrest and senescence in cancer cells. Key markers of this pathway include the upregulation of GRP78 and ATF4.
This compound-induced ER stress signaling pathway.
This compound and SREBP-Mediated Lipid Metabolism
This compound can modulate lipid metabolism by inhibiting the sterol regulatory element-binding protein (SREBP) pathway. It has been shown to increase the phosphorylation of AMPK, which in turn can inhibit the processing and nuclear translocation of SREBP1 and SREBP2. This leads to a downstream reduction in the expression of genes involved in fatty acid and cholesterol synthesis, such as FASN and HMGCR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound from Oroxylum indicum improves disordered lipid metabolism by inhibiting SREBPs in oleic acid-induced HepG2 cells and high-fat diet-fed non-insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin A In Vitro Applications: Technical Support Center
Welcome to the technical support center for Oroxin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving this compound for in vitro studies?
A1: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is sparingly soluble in aqueous solutions and ethanol, making DMSO the solvent of choice for preparing stock solutions.[1]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in an aqueous culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous environments. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. If precipitation persists, consider preparing a more diluted stock solution in DMSO or using a co-solvent system for the final dilution step.
Q3: Can I use methods like heating or sonication to dissolve this compound?
A3: Yes, gentle heating and sonication can aid in the dissolution of this compound in DMSO. It is recommended to warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution, especially for higher concentrations.
Q4: How should I store my this compound stock solutions?
A4: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep the aliquots at -80°C for up to 6-12 months or at -20°C for up to 1 month.
Troubleshooting Guide
Issue: this compound powder is not dissolving completely in DMSO.
-
Solution 1: Use Fresh DMSO. DMSO is hygroscopic, meaning it absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Solution 2: Apply Gentle Heat and Sonication. As mentioned in the FAQs, warming the solution to 37°C and using an ultrasonic bath can facilitate dissolution.
-
Solution 3: Check Concentration. Ensure you are not exceeding the maximum solubility of this compound in DMSO. Refer to the solubility data table below.
Issue: My cells are showing signs of toxicity or altered behavior.
-
Solution 1: Check Final DMSO Concentration. The final concentration of DMSO in your cell culture medium should ideally be 0.1% or lower, and not exceed 0.5%. High concentrations of DMSO are cytotoxic. Perform a vehicle control experiment (medium with the same percentage of DMSO but without this compound) to assess the effect of the solvent on your cells.
-
Solution 2: Evaluate this compound Concentration. The effective concentration of this compound can vary depending on the cell type and experimental endpoint. A dose-response experiment is recommended to determine the optimal non-toxic concentration for your specific assay. For example, in HEK-293t cells, this compound showed significant PPARγ activation at concentrations between 0.5-100 μM, with the strongest activation at 50 μM.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 125 | 289.10 | Requires sonication. Hygroscopic DMSO can reduce solubility. | |
| DMSO | 86 | 198.89 | Use fresh DMSO as moisture can reduce solubility. | |
| DMSO | 1 | 2.31 | --- | |
| DMF | 1 | 2.31 | --- | |
| DMSO:PBS (pH 7.2) (1:1) | 0.50 | 1.16 | --- | |
| Water | Insoluble | Insoluble | --- | |
| Ethanol | Insoluble | Insoluble | --- | |
| Methanol:Water (1:1) | 0.1 | 0.23 | Used for preparing stock solutions for UPLC-MS/MS analysis. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 432.38 g/mol ). For 1 mL of a 10 mM stock, you would need 4.32 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.
-
Solubilization: If necessary, gently warm the vial to 37°C and place it in an ultrasonic bath until the this compound is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is within a non-toxic range for your specific cell line (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Key signaling pathways modulated by this compound.
References
Technical Support Center: Minimizing Oroxin A Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Oroxin A in their experiments. By understanding and addressing these potential unintended interactions, researchers can ensure the validity and accuracy of their results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound, a flavonoid glycoside, is known to primarily act as a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and an inhibitor of α-glucosidase.[1][2][3][4] It also possesses antioxidant properties.[2]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is reported to have low toxicity, like many small molecules, it may interact with unintended targets. Network pharmacology studies and in vitro assays have suggested potential interactions with other kinases and signaling proteins. For instance, this compound has been shown to exhibit dose-dependent inhibition of FYN kinase, a member of the Src family of tyrosine kinases. It is also predicted to bind to other proteins such as EGFR, HSP90AA1, SRC, TNF, and AKT1.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
A3: Several strategies can be employed:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.
-
Use of Structurally Unrelated Compounds: To confirm that the observed phenotype is due to the intended on-target activity, use a structurally different compound that targets the same primary protein (e.g., another PPARγ agonist) and check for a similar biological outcome.
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target (e.g., PPARγ). If the effect of this compound is diminished or abolished, it provides strong evidence for on-target action.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and negative controls in your experimental design.
Q4: Are there any known safety concerns with this compound?
A4: Preclinical studies suggest that this compound has low toxicity. A study in mice indicated a maximum tolerated dose of over 500 mg/kg. Furthermore, a phase I clinical trial of Oroxylin A, a related flavonoid, in healthy volunteers showed it to be safe and well-tolerated at single ascending doses up to 2400 mg and multiple doses. No dose-limiting toxicities or serious adverse events were reported.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | The observed effect might be due to an off-target interaction rather than modulation of the intended target. | 1. Perform a dose-response curve: Determine if the phenotype is concentration-dependent and correlates with the known potency of this compound for its primary target.2. Use a structurally unrelated inhibitor/agonist: Confirm that a different molecule targeting the same primary protein produces a similar phenotype.3. Genetic validation: Use siRNA or CRISPR to knock down the intended target and see if the phenotype is rescued.4. Perform an off-target profiling assay: Use techniques like Kinobeads or Cellular Thermal Shift Assay (CETSA) to identify other potential binding partners of this compound in your cellular model. |
| Cellular toxicity at higher concentrations. | High concentrations of this compound may lead to off-target effects that induce cytotoxicity. | 1. Determine the IC50 for cytotoxicity: Perform a cell viability assay to find the concentration at which this compound becomes toxic to your cells.2. Work below the toxic concentration: Ensure your experimental concentrations are well below the cytotoxic threshold.3. Investigate the mechanism of toxicity: If toxicity is a concern, explore potential off-target-mediated pathways leading to cell death. |
| Discrepancy between in vitro and in vivo results. | Differences in metabolic stability, bioavailability, or the cellular context between in vitro and in vivo models can lead to varied outcomes. | 1. Pharmacokinetic analysis: Evaluate the metabolic stability and bioavailability of this compound in your in vivo model.2. Consider the tissue distribution: The expression levels of on- and off-targets can vary between different tissues, influencing the in vivo effects. |
Quantitative Data Summary
The following tables provide a summary of available quantitative data for this compound's activity on its primary targets and a known off-target. This data can help in designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target interactions.
Table 1: On-Target Activity of this compound
| Target | Assay Type | Species | IC50 / EC50 | Reference |
| PPARγ | Transcriptional Activation | Human (HEK293T cells) | Strongest activation at 50 µM | |
| α-Glucosidase | Enzymatic Inhibition | Not Specified | - |
Table 2: Potential Off-Target Activity of this compound
| Target | Assay Type | Species | IC50 / Binding Affinity | Reference |
| FYN Kinase | In vitro kinase inhibition | Not Specified | Dose-dependent inhibition |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a powerful method to verify the direct binding of this compound to its intracellular targets in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Culture cells to near confluency and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of the target protein (e.g., PPARγ) remaining in the supernatant by Western blotting using a specific antibody. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
2. Kinobeads Assay for Off-Target Kinase Profiling
This chemical proteomics approach helps identify the kinase targets of this compound in an unbiased manner.
Methodology:
-
Cell Lysate Preparation: Prepare a native cell lysate from the cells of interest, ensuring that kinase activity is preserved.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound or a vehicle control.
-
Affinity Purification: Add Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors) to the lysate and incubate to capture kinases that are not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the this compound-treated samples to the vehicle control. A decrease in the amount of a specific kinase pulled down by the beads indicates that this compound is binding to and inhibiting that kinase.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a typical experimental workflow for assessing off-target effects.
Caption: this compound activation of the PPARγ signaling pathway.
Caption: Inhibition of α-Glucosidase by this compound.
Caption: Potential inhibition of FYN kinase signaling by this compound.
Caption: Experimental workflow for identifying this compound off-targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound from Oroxylum indicum prevents the progression from prediabetes to diabetes in streptozotocin and high-fat diet induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
Oroxin A Technical Support Center: Troubleshooting Batch-to-Batch Variation
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variation of Oroxin A in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify and resolve issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: My current batch of this compound is showing lower efficacy compared to a previous batch in my cell-based assays. What could be the cause?
A1: Batch-to-batch variation in the biological activity of naturally derived compounds like this compound can stem from several factors, even with high purity levels. Potential causes include:
-
Minor Impurities: Small molecule impurities that differ between batches can sometimes interfere with the biological activity of the primary compound.
-
Polymorphism: Different crystalline forms of this compound may have varying solubility and dissolution rates, affecting its bioavailability in cell culture.
-
Degradation: Improper storage or handling can lead to degradation of the compound. This compound is susceptible to light and air.[1]
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Compare the CoAs of the different batches. Look for any reported differences in purity, impurity profiles, and analytical methods used.
-
Solubility Check: Ensure the compound is fully dissolved. Inconsistent dissolution can be a major source of variability.[2][3]
-
Standardize Stock Solution Preparation: Prepare fresh stock solutions from both the old and new batches using the exact same procedure and high-quality, fresh solvents.[2]
-
Perform a Dose-Response Curve: Run a full dose-response curve for both batches side-by-side to quantitatively assess any shifts in potency (EC50/IC50).
Q2: I am observing inconsistent solubility of this compound from a new batch. How can I improve its dissolution?
A2: this compound has specific solubility characteristics.[2] Inconsistent solubility can be due to minor variations in the physical properties of the powder between batches.
Troubleshooting Steps:
-
Consult the Datasheet: Always refer to the supplier's datasheet for recommended solvents and concentrations.
-
Use Fresh, High-Purity Solvents: Solvents like DMSO can absorb moisture, which can reduce the solubility of compounds. Use fresh, anhydrous grade solvents.
-
Aid Dissolution: Gentle warming (to 37°C) and sonication in an ultrasonic bath can help dissolve the compound.
-
Prepare Fresh Solutions: Whenever possible, prepare and use solutions on the same day. If you need to store stock solutions, aliquot them into tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: Can batch-to-batch variation affect my in vivo animal studies?
A3: Yes, batch-to-batch variability can significantly impact in vivo studies. In addition to the factors mentioned for in vitro assays, differences in the formulation and bioavailability of this compound can lead to variable pharmacokinetic and pharmacodynamic profiles.
Troubleshooting Steps:
-
Formulation Standardization: Use a consistent and well-defined vehicle for administration. For in vivo work, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Pharmacokinetic (PK) Pilot Study: If you observe significant variations in efficacy, consider conducting a small-scale PK study with different batches to assess for differences in absorption, distribution, metabolism, and excretion.
-
Quality Control of Each Batch: Before starting a large or critical in vivo experiment, it is advisable to perform a simple in vitro bioassay (e.g., a PPARγ activation assay) to confirm the activity of the new batch is comparable to previous ones.
Quantitative Data Summary
For consistent experimental outcomes, it is crucial to be aware of the key quantitative parameters of this compound.
Table 1: Purity and Identification of this compound
| Parameter | Typical Value/Method | Source |
| Purity | 95% - 99.92% | |
| Analysis Method | HPLC-DAD or/and HPLC-ELSD | |
| Identification Method | Mass Spectrometry, NMR |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Powder | -20°C | ≥ 4 years | |
| Stock Solution in Solvent | -80°C | 6 months | |
| Stock Solution in Solvent | -20°C | 1 month |
Table 3: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 86 mg/mL (198.89 mM) | |
| DMSO | 125 mg/mL (289.10 mM) (with sonication) | |
| DMF | 1 mg/mL | |
| DMSO:PBS (pH 7.2) (1:1) | 0.50 mg/mL |
Experimental Protocols
To minimize variability originating from experimental procedures, follow these detailed protocols for common assays involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: In Vitro PPARγ Transcriptional Activation Assay
This protocol is designed to functionally test the activity of an this compound batch.
-
Cell Culture: Culture HEK-293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the cells with a PPARγ expression vector and a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector.
-
This compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.5-100 μM) from different batches. Include a vehicle control (DMSO) and a positive control (a known PPARγ agonist like Rosiglitazone).
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curves for each batch and compare their EC50 values.
Protocol 3: UPLC-MS/MS for this compound Quantification
This protocol can be used for quality control and pharmacokinetic analysis.
-
Sample Preparation: Precipitate proteins from plasma or cell lysate samples by adding acetonitrile. Vortex and centrifuge to pellet the protein.
-
Chromatographic Separation: Inject the supernatant onto a C18 column. Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry Detection: Detect the analytes using electrospray ionization (ESI) in positive-ion mode with multiple reaction monitoring (MRM).
-
Quantification: Create a standard curve using known concentrations of a reference standard of this compound to quantify the concentration in the unknown samples.
Visualizing Workflows and Pathways
Troubleshooting Workflow for this compound Batch Variation
Caption: A logical workflow for troubleshooting this compound batch-to-batch variation.
Signaling Pathway of this compound via PPARγ
This compound is known to act as a partial agonist of PPARγ.
Caption: Simplified signaling pathway of this compound through PPARγ activation.
This compound's Role in HSP90AA1/AKT Signaling in NSCLC
Recent studies suggest this compound suppresses non-small cell lung cancer (NSCLC) by inhibiting the HSP90AA1/AKT pathway.
References
Technical Support Center: Oroxin A Extraction from Oroxylum indicum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and refining of Oroxin A from Oroxylum indicum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Oroxylum indicum?
A1: this compound, also known as Baicalein-7-O-glucoside, is a flavonoid compound found in the medicinal plant Oroxylum indicum (L.) Kurz, a member of the Bignoniaceae family.[1][2] This plant is widely used in traditional medicine systems. This compound is of significant interest to researchers for its potential therapeutic properties, including anti-cancer and anti-diabetic activities.[1][3]
Q2: Which part of the Oroxylum indicum plant is the best source for this compound?
A2: Various parts of Oroxylum indicum contain flavonoids, but the seeds are a particularly rich source of this compound.[4] While other parts like the bark, leaves, and fruits also contain bioactive compounds, studies often focus on the seeds for isolating this compound.
Q3: What are the common methods for extracting this compound?
A3: Several methods can be employed for this compound extraction, ranging from traditional to modern techniques. These include:
-
Maceration: A simple technique involving soaking the plant material in a solvent.
-
Soxhlet Extraction: A continuous extraction method that is known for its high efficiency but can be time-consuming and use large solvent volumes.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency, often requiring less time and solvent.
-
Accelerated Solvent Extraction (ASE): A more advanced method that uses elevated temperatures and pressures to speed up the extraction process.
Q4: Which solvent is most effective for this compound extraction?
A4: Ethanol, often in an aqueous solution (e.g., 70% ethanol), is a commonly used and effective solvent for extracting this compound and other flavonoids from Oroxylum indicum. Methanol has also been used effectively. The choice of solvent can significantly impact the yield and purity of the extract.
Q5: How can the purity of the extracted this compound be improved?
A5: After initial extraction, further purification steps are necessary to isolate this compound. A common and efficient method is High-Speed Countercurrent Chromatography (HSCCC). This technique allows for the separation and purification of individual flavonoids from the crude extract, yielding high-purity this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Extraction Method: The chosen method may not be optimal for this compound. 2. Inappropriate Solvent: The solvent may not have the ideal polarity for this compound. 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio can reduce yield. 4. Poor Quality Plant Material: The concentration of this compound can vary depending on the plant's age, origin, and storage conditions. | 1. Consider switching to a more efficient method like Accelerated Solvent Extraction (ASE) or Ultrasound-Assisted Extraction (UAE), which have shown higher yields for flavonoids from O. indicum. 2. Use 70-75% ethanol, as this has been shown to be effective. 3. Optimize parameters such as extraction time (e.g., 30-45 minutes for UAE and HSCCC optimized extraction) and temperature (e.g., 30-50°C). Ensure an adequate solid-to-liquid ratio (e.g., 1:30 to 1:50 g/ml). 4. Source high-quality, properly identified, and well-preserved Oroxylum indicum seeds. |
| Low Purity of this compound in the Extract | 1. Co-extraction of other compounds: The solvent may be extracting a wide range of other flavonoids and phytochemicals. 2. Presence of interfering substances: Complex chemical components in the plant material can interfere with isolation. | 1. Employ a purification step after the initial extraction. High-Speed Countercurrent Chromatography (HSCCC) is highly effective for separating flavonoids like this compound. 2. Perform a preliminary clean-up of the crude extract using techniques like solid-phase extraction (SPE) before the final purification step. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Natural variation in phytochemical content is common. 2. Inconsistent Experimental Conditions: Minor deviations in extraction parameters can lead to different outcomes. | 1. Standardize the source and pre-processing of the Oroxylum indicum material. 2. Strictly control all experimental parameters, including solvent concentration, temperature, time, and agitation speed. Document all steps meticulously. |
| Degradation of this compound | 1. Exposure to High Temperatures: Flavonoids can be sensitive to heat, especially during prolonged extraction methods like Soxhlet. 2. Exposure to Light and Air: this compound, like many flavonoids, can degrade upon exposure to light and oxygen. | 1. Use extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or maceration in the dark. 2. Store the extract and purified compound in well-closed, amber-colored vials, protected from light and air. For long-term storage, refrigeration or freezing is recommended. |
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Oroxylum indicum
| Extraction Method | This compound Content (µg/g extract) | Oroxin B Content (µg/g extract) | Baicalein Content (µg/g extract) | Chrysin Content (µg/g extract) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg RE/g extract) |
| Accelerated-Solvent Extraction (ASE) | 30926.33 ± 539.32 | - | - | - | 50.99 ± 1.78 | 34.92 ± 0.38 |
| Soxhlet Extraction (SOXE) | - | Highest | - | - | 50.99 ± 1.78 | - |
| Ultrasound-Assisted Extraction (UAE) | - | - | 6749.01 ± 118.31 | 3440.71 ± 15.40 | 45.33 ± 1.01 | 32.17 ± 0.54 |
| Maceration Extraction (ME) | - | - | - | - | 15.05 ± 0.11 | 20.74 ± 0.72 |
| Tissue-Smashing Extraction (TSE) | - | - | - | - | 25.18 ± 0.67 | 28.76 ± 0.43 |
Data adapted from a study comparing five different extraction techniques with 70% ethanol as the solvent.
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is based on a method described for the extraction of phytochemicals from Oroxylum indicum.
-
Materials:
-
Powdered Oroxylum indicum seeds
-
70% (v/v) ethanol-water solution
-
Ultrasonic bath (e.g., 40 kHz, 300W)
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Weigh 1 g of powdered O. indicum seeds.
-
Mix the powder with 30 mL of the 70% ethanol-water solution.
-
Place the mixture in an ultrasonic bath and sonicate at 30°C for 30 minutes.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
Store the dried extract at -20°C until further analysis.
-
2. High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general guideline for the analysis of this compound in the extract.
-
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column
-
-
Mobile Phase:
-
A gradient system consisting of 0.2% formic acid in ultra-pure water (Solvent A) and methanol (Solvent B) is often used.
-
An example gradient program:
-
0-5 min: 30% to 35% B
-
5-15 min: 35% to 40% B
-
15-25 min: 40% to 50% B
-
25-45 min: 50% to 55% B
-
45-50 min: 55% to 60% B
-
-
-
Procedure:
-
Prepare a standard solution of this compound in methanol.
-
Dissolve the crude extract in methanol to a known concentration (e.g., 1000 µg/mL).
-
Filter both the standard and sample solutions through a 0.45 µm syringe filter.
-
Inject the solutions into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength for flavonoids (e.g., 277 nm).
-
Identify and quantify this compound by comparing the retention time and peak area with the standard.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Simplified signaling pathway of this compound's anti-diabetic effects.
References
Validation & Comparative
Validating the Multifaceted Effects of Oroxin A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Oroxin A's biological activities against established control compounds, supported by experimental data and detailed protocols. Designed for researchers, scientists, and professionals in drug development, this document serves as a practical resource for validating the therapeutic potential of this compound.
This compound, a major flavonoid component from the seeds of Oroxylum indicum, has demonstrated a range of biological effects, including partial PPARγ agonism, α-glucosidase inhibition, antioxidant, and anticancer activities.[1] This guide outlines methodologies to quantitatively assess these effects and compares them against well-characterized control compounds.
Quantitative Comparison of Bioactivities
To provide a clear benchmark for researchers, the following tables summarize the quantitative data for this compound and relevant control compounds across its primary activities.
Table 1: PPARγ Agonist Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of glucose and lipid metabolism, making it a target for anti-diabetic drugs.
| Compound | Assay Type | Cell Line | Endpoint | Result |
| This compound | PPARγ Transcriptional Activation | HEK-293t | Activation | Partial agonist, strongest activation at 50 µM[1] |
| Rosiglitazone | PPARγ Activation | - | EC50 | 60 nM |
Table 2: α-Glucosidase Inhibition
Inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates, can help manage postprandial hyperglycemia.
| Compound | Source | Enzyme Source | Endpoint | IC50 Value |
| This compound (in extract) | n-butanol fraction of O. indicum bark | Saccharomyces cerevisiae | IC50 | 248.1 µg/mL[2] |
| Acarbose | Synthetic | Saccharomyces cerevisiae | IC50 | 11 nM, 89.16 µg/mL (Note: Reported values vary widely based on conditions)[2][3] |
Table 3: Antioxidant Capacity
The ability to scavenge free radicals is a key mechanism for cellular protection against oxidative stress.
| Compound | Assay | Endpoint | IC50 Value |
| This compound (in extract) | DPPH Radical Scavenging | IC50 | 32.94 µg/mL (ethyl acetate fraction), 65.48 µg/mL (methanol extract) |
| This compound (in extract) | ABTS Radical Scavenging | IC50 | 112.9 ± 6.47 µg/mL (ethanolic extract) |
| Trolox | ABTS Radical Scavenging | IC50 | ~2.9 µg/mL |
| Gallic Acid | ABTS Radical Scavenging | IC50 | ~1.03 µg/mL |
Table 4: Anticancer Cytotoxicity
Evaluating the cytotoxic effects of this compound on cancer cell lines is crucial for its development as a potential anticancer agent.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value |
| This compound (in extract) | MDA-MB-231 | MTT | - | 112.84 µg/mL |
| Doxorubicin | MDA-MB-231 | Various | 24-72h | ~0.1 µM - 9.67 µM (Note: Values vary based on experimental conditions) |
| Doxorubicin | MCF-7 | Various | 24-72h | ~1.1 µg/mL - 9.9 µM (Note: Values vary based on experimental conditions) |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of this compound's mechanisms of action.
Detailed Experimental Protocols
The following are standardized protocols for the key experiments cited in this guide.
PPARγ Luciferase Reporter Assay
This assay quantitatively measures the ability of a compound to activate the PPARγ receptor.
-
Cell Culture and Transfection:
-
Seed HEK-293t cells in 96-well plates.
-
Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or a positive control (e.g., Rosiglitazone).
-
-
Luciferase Assay:
-
After a 24-hour incubation period, lyse the cells.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize luciferase activity to β-galactosidase activity.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
-
α-Glucosidase Inhibition Assay
This colorimetric assay determines the inhibitory effect of a compound on α-glucosidase activity.
-
Reagents:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) to stop the reaction
-
Acarbose as a positive control
-
-
Procedure:
-
In a 96-well plate, pre-incubate the α-glucosidase enzyme with various concentrations of this compound or Acarbose for 5 minutes at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Methanol
-
Trolox or Gallic Acid as a positive control.
-
-
Procedure:
-
Prepare various concentrations of this compound and the positive control in methanol.
-
Add the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant.
-
-
Calculation:
-
The percentage of scavenging activity is calculated as: [(A0 - A1) / A0] x 100, where A0 is the absorbance of the control (DPPH solution without sample) and A1 is the absorbance of the sample.
-
The IC50 value is calculated from the plot of scavenging percentage against concentration.
-
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or a positive control (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound.
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Lyse the cells to extract total protein.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, HSP90, GRP78, ATF4).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-Glucosidase inhibitory potential of Oroxylum indicum using molecular docking, molecular dynamics, and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PPARγ Agonists: Oroxin A in Focus
For Researchers, Scientists, and Drug Development Professionals
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a crucial nuclear receptor and a well-established therapeutic target for type 2 diabetes. Its activation modulates the expression of a multitude of genes involved in insulin sensitivity, adipogenesis, and lipid metabolism. While full agonists like the thiazolidinediones (TZDs) have demonstrated significant efficacy, their use has been associated with undesirable side effects. This has spurred the search for alternative PPARγ modulators, such as partial agonists, with a more favorable safety profile. This guide provides a comparative overview of Oroxin A, a natural partial PPARγ agonist, alongside other prominent synthetic and natural PPARγ agonists.
Quantitative Comparison of PPARγ Agonists
The following tables summarize the key quantitative parameters for this compound and a selection of other PPARγ agonists. The data has been compiled from various in vitro studies to facilitate a direct comparison of their binding affinities and activation potentials.
Table 1: Binding Affinity of PPARγ Agonists
| Compound | Type | Ki (nM) | IC50 (nM) | Notes |
| This compound | Partial Agonist | N/A | N/A | A natural flavonoid glycoside from Oroxylum indicum. Identified as a partial agonist, though specific binding affinity values are not readily available in the reviewed literature. |
| Rosiglitazone | Full Agonist | ~40 | 9 (human adipocytes) | A potent thiazolidinedione (TZD) and a widely used reference compound. |
| Pioglitazone | Full Agonist | N/A | 1052 | Another prominent TZD used in the treatment of type 2 diabetes. |
| GW1929 | Full Agonist | 1.4 | N/A | A potent and selective non-TZD PPARγ agonist. |
| Telmisartan | Partial Agonist | N/A | N/A | An angiotensin II receptor blocker with demonstrated partial PPARγ agonistic activity. |
N/A: Not available in the reviewed literature.
Table 2: PPARγ Activation Potency of Agonists
| Compound | Type | EC50 (nM) | Maximal Activation | Cell Line |
| This compound | Partial Agonist | ~50,000 | Partial | HEK-293t |
| Rosiglitazone | Full Agonist | 60 | 100% | Various |
| Pioglitazone | Full Agonist | 1500 | 100% | Various |
| GW1929 | Full Agonist | 2.75 (human) | 100% | Various |
| Telmisartan | Partial Agonist | 4500 | 25-30% of full agonist | Various |
Maximal activation is relative to full agonists like Rosiglitazone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of PPARγ activation, a typical experimental workflow for comparing agonists, and the hierarchical relationship of the discussed compounds.
PPARγ Signaling Pathway
Oroxin A and Baicalein: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of Oroxin A and Baicalein, focusing on their biochemical properties, mechanisms of action, and therapeutic potential. This guide presents quantitative data in structured tables, details experimental protocols, and visualizes key pathways and workflows.
Introduction
This compound and Baicalein are flavonoid compounds that have garnered significant attention in the scientific community for their diverse pharmacological activities. This compound, also known as Baicalein 7-O-glucoside, is a major flavonoid extracted from the seeds of Oroxylum indicum.[1][2] Baicalein, the aglycone of this compound, is predominantly found in the roots of Scutellaria baicalensis and Oroxylum indicum.[3] Both compounds share a common structural backbone but differ by a glucose moiety, which influences their bioavailability and specific biological activities. This guide provides a detailed comparative analysis of their therapeutic effects, mechanisms of action, and pharmacokinetic profiles, supported by experimental data.
Physicochemical and Pharmacokinetic Profile
The structural difference between this compound and Baicalein, namely the presence of a glucoside group on this compound, significantly impacts their physicochemical properties and pharmacokinetics. Generally, the aglycone form, Baicalein, is more lipophilic and smaller, which is suggested to contribute to faster absorption and an improved ability to penetrate cells compared to its glycoside form.[4]
Pharmacokinetic studies in rats have shown that after oral administration of herbal extracts containing these compounds, both the glycosides (like this compound) and their aglycones (like Baicalein) are detectable. However, the systemic exposure can vary significantly. For instance, one study noted that the dose-normalized area under the curve (AUC) for this compound 7-O-β-d-glucuronide and its aglycone, oroxylin A, was higher than that of Baicalin and Baicalein.[5] It is also important to note that glycosides like this compound can be metabolized into their aglycone form, Baicalein, by intestinal flora.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound (as Baicalein 7-O-glucoside) | Baicalein | Key Observations |
| Absorption | Can be absorbed directly or after hydrolysis to Baicalein by gut microbiota. | Absorbed by passive diffusion; possesses higher lipophilicity. | Baicalein's structure suggests more rapid absorption. |
| Metabolism | Metabolized to Baicalein. | Extensively glucuronidated in the small intestine and liver. | Both compounds undergo significant metabolism. |
| Systemic Exposure | The glucuronide form can have higher systemic exposure than Baicalin. | Generally exhibits quicker and stronger inhibitory effects in various cancer models, potentially due to better cell penetration. | The form of the compound (glycoside vs. aglycone) significantly influences its in vivo concentration and activity. |
Comparative Biological Activities
This compound and Baicalein exhibit a wide range of similar biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, the potency of these effects can differ.
Antioxidant Activity
Both compounds are known for their ability to scavenge free radicals. However, comparative studies suggest that Baicalein has a stronger antioxidant effect than its glycoside counterparts. One study that compared the free radical scavenging activities of several flavonoids found that the inhibitory effects followed the order: Baicalein > Baicalin > wogonin > oroxylin A. Baicalein demonstrated potent DPPH and O2•− scavenging activity and Fe2+ chelating activity.
Table 2: Comparative Antioxidant Activity (IC50 values)
| Assay | This compound (as Baicalin) | Baicalein | Reference |
| DPPH Scavenging | Less potent than Baicalein | 2.80 ± 0.05 µg/mL | |
| O2•− Scavenging | Less potent than Baicalein | 43.99 ± 1.66 µg/mL | |
| Fe2+ Chelating Activity | Less potent than Baicalein | 2.38 ± 0.69 µg/mL |
Anti-inflammatory Activity
Both this compound and Baicalein have demonstrated significant anti-inflammatory properties. This compound has been shown to inhibit the inflammatory response in myocardial ischemia/reperfusion injury by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Baicalein exerts its anti-inflammatory effects through the downregulation of the NF-κB/MAPK signaling pathway.
Anticancer Activity
The anticancer effects of both compounds are well-documented. Baicalein, in particular, has been shown to have quicker and stronger inhibitory effects on multiple cancers compared to Baicalin. This is attributed to its smaller size and higher lipophilicity, allowing for better cell penetration. Baicalein has been reported to induce apoptosis and cell cycle arrest in various cancer cell lines. This compound has also been shown to inhibit the growth of non-small cell lung cancer.
A study comparing the effects of various flavonoids from Oroxylum indicum on human colorectal cancer cells found that Baicalein exhibited the most potent inhibitory effects on growth and metastasis compared to chrysin, oroxylin-A, oroxylin-A glycoside, and Baicalin.
Table 3: Comparative Anticancer Activity
| Activity | This compound | Baicalein | Key Observations |
| General Potency | Effective against some cancers like non-small cell lung cancer. | Generally demonstrates stronger and quicker inhibitory effects across multiple cancer types. | Baicalein appears to be a more potent anticancer agent. |
| Mechanism | Induces ER stress-mediated senescence in breast cancer cells. | Induces apoptosis and cell cycle arrest through various pathways. | Both compounds act via multiple mechanisms. |
Mechanisms of Action and Signaling Pathways
This compound and Baicalein modulate several key signaling pathways to exert their therapeutic effects.
PPARγ Agonism
This compound is a partial agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating lipid metabolism and inflammation. This activity contributes to its potential in preventing the progression from prediabetes to diabetes. Baicalin, a similar glycoside, also promotes CNS remyelination via the PPARγ signal pathway.
Caption: this compound activation of the PPARγ signaling pathway.
α-Glucosidase Inhibition
This compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibitory activity contributes to its anti-hyperglycemic effects. A comparative study on the antiglycation and anti-α-glucosidase activities of Baicalein and Baicalin found that Baicalein was a more potent inhibitor of α-glucosidase.
Caption: Inhibition of α-glucosidase by this compound and Baicalein.
NF-κB and MAPK Signaling Pathways
Baicalein is a well-documented modulator of the NF-κB and MAPK signaling pathways, which are central to inflammation. It exerts anti-inflammatory effects by downregulating these pathways.
Caption: Baicalein's inhibition of NF-κB and MAPK pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the cited experiments to evaluate the biological activities of this compound and Baicalein.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer and non-malignant cells.
-
Procedure:
-
Seed cells (e.g., cancer cell lines and normal cell lines) in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of the test compound (this compound or Baicalein) and a standard anticancer drug for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the acute anti-inflammatory activity of the compounds in an animal model.
-
Procedure:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley).
-
Divide the animals into groups: control (vehicle), standard drug (e.g., Indomethacin), and test groups (different doses of this compound or Baicalein).
-
Administer the test compounds and standard drug orally or intraperitoneally one hour before inducing inflammation.
-
Induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
-
α-Glucosidase Inhibitory Assay
-
Objective: To determine the inhibitory effect of the compounds on α-glucosidase activity.
-
Procedure:
-
Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Add the test compound (this compound or Baicalein) at various concentrations to the enzyme solution and incubate.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a solution like sodium carbonate.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
-
PPARγ Activity Assay
-
Objective: To measure the ability of the compounds to activate PPARγ.
-
Procedure (Transcription Factor Activity Assay):
-
Use a dsDNA coated plate with canonical PPARγ binding sequences.
-
Prepare nuclear extracts from cells treated with the test compounds (this compound or Baicalein).
-
Add the nuclear extracts or a positive control to the wells and incubate.
-
Add a primary antibody specific to active PPARγ and incubate.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Add a TMB substrate and incubate until a color develops.
-
Add a stop solution and measure the absorbance at 450 nm. The absorbance is proportional to the amount of active PPARγ.
-
Conclusion
Both this compound and its aglycone, Baicalein, are promising natural compounds with a wide array of therapeutic properties. While they share many biological activities, their potency and mechanisms can differ, largely due to the presence of the glucoside moiety in this compound. Baicalein generally exhibits stronger antioxidant and anticancer activities, likely due to its enhanced cellular uptake. This compound, on the other hand, shows significant potential in the management of metabolic disorders through its PPARγ agonism and α-glucosidase inhibitory effects. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic potentials and to guide the development of these compounds into effective clinical agents. This guide provides a foundational understanding for researchers to build upon in their future investigations of these fascinating flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular ROS Scavenging and Anti-Inflammatory Activities of Oroxylum indicum Kurz (L.) Extract in LPS plus IFN-γ-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Oroxin A: A Comparative Analysis of its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Oroxin A, a flavonoid extracted from the seeds of Oroxylum indicum, has garnered attention for its potential therapeutic properties, including its antioxidant activity.[1][2][3] This guide provides a comparative analysis of the antioxidant efficacy of this compound against well-established antioxidants, supported by available experimental data and an exploration of its mechanistic pathways.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies quantifying the antioxidant capacity of isolated this compound against known antioxidants like Vitamin C (Ascorbic Acid) and Quercetin through standardized assays such as DPPH, ABTS, and ORAC are limited in publicly available literature. However, to provide a benchmark, the following table summarizes typical antioxidant activity values for Vitamin C and Quercetin. One study has reported an ORAC value for a standardized extract of Oroxylum indicum.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Oroxylum indicum Extract (10% Oroxylin A) | Not Available | Not Available | 8.42 ± 0.24[4] |
| Vitamin C (Ascorbic Acid) | ~3.37 - 10.65[5] | ~4.32 - 50 | Not applicable |
| Quercetin | ~0.55 - 15.9 | ~1.17 - 48.0 | Not applicable |
Note: IC50 values represent the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. ORAC values are expressed as micromole Trolox Equivalents per gram. The data for Vitamin C and Quercetin are compiled from various sources and can vary based on experimental conditions.
Mechanistic Insights into this compound's Antioxidant Action
This compound's antioxidant effects are believed to be mediated through multiple signaling pathways, primarily involving the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
PPARγ and Nrf2 Signaling Pathway
This compound acts as a partial agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and oxidative stress. Activation of PPARγ is linked to the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that controls the expression of a wide array of antioxidant and detoxification genes.
The proposed signaling cascade is as follows:
Caption: this compound activates PPARγ, leading to the induction of the Nrf2 pathway and subsequent expression of antioxidant genes.
Studies have shown that the activation of PPARγ can lead to the upregulation of several antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx). These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. Furthermore, the interplay between PPARγ and Nrf2 creates a positive feedback loop, amplifying the cellular antioxidant response.
Experimental Protocols
Detailed below are the standard methodologies for the key in vitro antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound, Vitamin C, Quercetin) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the stock solution to various concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of the test compounds.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the resulting ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.
-
Assay Procedure:
-
Add 10 µL of the test compound at various concentrations to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a Trolox standard.
-
-
Assay Procedure:
-
In a black 96-well plate, add the test compound or Trolox standard.
-
Add the fluorescein solution to all wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every minute for at least 35 minutes.
-
Calculation: Calculate the area under the curve (AUC) for each sample and the Trolox standards. The ORAC value of the sample is determined by comparing its net AUC to the net AUC of the Trolox standards and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
Conclusion
While direct quantitative comparisons are currently limited by the lack of specific IC50 and ORAC values for isolated this compound, the available evidence strongly suggests that it possesses significant antioxidant properties. Its mechanism of action, involving the activation of the PPARγ and Nrf2 signaling pathways, provides a robust framework for its protective effects against oxidative stress. Further research is warranted to quantify the antioxidant efficacy of pure this compound in standardized assays to allow for a more direct comparison with established antioxidants. This will be crucial for its potential development as a therapeutic agent in conditions associated with oxidative stress.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Oroxylum indicum prevents the progression from prediabetes to diabetes in streptozotocin and high-fat diet induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Oroxin A: A Comparative Analysis of its Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of Oroxin A, a flavonoid extracted from the medicinal plant Oroxylum indicum, against established chemotherapeutic agents. This analysis is supported by experimental data from various studies, detailing its mechanism of action and efficacy in different cancer cell lines.
Executive Summary
This compound has demonstrated significant anti-cancer potential across a range of cancer types by inducing cell cycle arrest, apoptosis, and cellular senescence. Its multifaceted mechanism of action, targeting key signaling pathways involved in cancer progression, positions it as a promising candidate for further preclinical and clinical investigation. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate an objective evaluation of its performance against other anti-cancer drugs.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and common chemotherapeutic drugs in various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell passage number, assay duration, and specific reagents can vary between laboratories, leading to different results.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Wild-type | Varies (potent inhibition observed) |
| HeLa | Cervical Cancer | Wild-type | Lower than HepG2 |
| MDA-MB-231 | Breast Cancer | Mutant | Inhibition observed |
| MCF-7 | Breast Cancer | Wild-type | Inhibition observed |
| MDA-MB-435 | Melanoma | Mutant | Higher IC50 than wild-type p53 cells |
| SK-OV-3 | Ovarian Cancer | Null | Higher IC50 than wild-type p53 cells |
| SW1116 | Colorectal Cancer | Mutant | Higher IC50 than wild-type p53 cells |
| K-562 | Chronic Myelogenous Leukemia | Null | Higher IC50 than wild-type p53 cells |
| HL-60 | Acute Promyelocytic Leukemia | Null | Higher IC50 than wild-type p53 cells |
| H1299 | Non-small Cell Lung Cancer | Null | Higher IC50 than wild-type p53 cells |
Table 2: Comparative IC50 Values of Common Chemotherapeutic Drugs
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Cisplatin | MCF-7 | Breast Cancer | 0.65 - 2.8 (can vary significantly) |
| HeLa | Cervical Cancer | ~81.7 | |
| Paclitaxel | MCF-7 | Breast Cancer | 0.0075 - 3.5 (highly variable) |
| HeLa | Cervical Cancer | 0.0025 - 0.0075 | |
| Doxorubicin | MCF-7 | Breast Cancer | ~2.5 - 8.3 (can vary) |
| HeLa | Cervical Cancer | ~0.1 - 2.9 (can vary) |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical signaling pathways.
Cell Cycle Arrest
This compound has been shown to induce G2/M phase cell cycle arrest in breast cancer and other cancer cells. This is a common mechanism for anti-cancer agents that interfere with the machinery of cell division.
Caption: this compound induces G2/M cell cycle arrest.
Apoptosis Induction
This compound is a potent inducer of apoptosis (programmed cell death) in various cancer cells. Studies have shown that its pro-apoptotic effect is more pronounced in cancer cells with wild-type p53. This compound stabilizes p53 at the post-translational level by downregulating its negative regulator, MDM2.
Caption: this compound-induced apoptosis pathway via p53 stabilization.
Endoplasmic Reticulum Stress and Senescence
In breast cancer cells, this compound has been found to induce robust endoplasmic reticulum (ER) stress, leading to cellular senescence. This involves an increase in intracellular reactive oxygen species (ROS) and the activation of the p38 signaling pathway.
Caption: this compound induces senescence via ER stress and p38 signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound's anti-cancer activity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or comparative drugs. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V-FITC/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other drugs for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample to confirm the modulation of signaling pathways.
Caption: General workflow for Western Blot analysis.
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.
Conclusion
This compound demonstrates significant anti-cancer activity through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and senescence. Its ability to target fundamental cancer-related pathways underscores its potential as a therapeutic agent. While the available data is promising, direct comparative studies with standard chemotherapeutic drugs under consistent experimental conditions are necessary to definitively establish its relative efficacy and therapeutic window. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the anti-cancer potential of this compound.
Oroxin A vs. Oroxin B: A Comparative Guide to Their Biological Activities
In the realm of natural product research, the flavonoids Oroxin A and Oroxin B, both derived from the traditional medicinal plant Oroxylum indicum, have garnered significant attention for their diverse pharmacological properties. This guide provides a detailed comparison of their biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Oroxin B |
| Anticancer | Exhibits activity against breast and non-small cell lung cancer.[1][2] | Demonstrates potent activity against liver cancer and B-lymphoma.[2][3] |
| Anti-inflammatory | Shows potential in reducing inflammation.[4] | Exhibits significant anti-inflammatory effects. |
| Antioxidant | Possesses free radical scavenging properties. | Displays antioxidant capabilities. |
| Other Activities | Partial PPARγ agonist (potential anti-diabetic), α-glucosidase inhibitor, cardioprotective, improves lipid metabolism. | Anti-osteoporotic. |
Anticancer Activity: A Tale of Different Targets
Both this compound and Oroxin B have demonstrated promising anticancer properties, albeit through different mechanisms and with varying potency against different cancer types.
This compound has been shown to induce endoplasmic reticulum (ER) stress-mediated senescence in breast cancer cells. More recently, it has been identified as a potential therapeutic agent for non-small cell lung cancer by inhibiting the HSP90AA1/AKT pathway, leading to suppressed cell migration and induced apoptosis.
Oroxin B has shown marked inhibitory effects on liver cancer cells by inducing apoptosis through the upregulation of PTEN and downregulation of the PI3K/Akt signaling pathway. Furthermore, it selectively induces tumor-suppressive ER stress in B-lymphoma cells, highlighting its potential as a targeted anticancer agent.
Comparative Data: Anticancer Potential (In Silico)
| Compound | Target | Binding Affinity (kcal/mol) |
| This compound | Lactate Dehydrogenase A (LDHA) | -8.0 |
| Oroxin B | Lactate Dehydrogenase A (LDHA) | -9.3 |
Data sourced from an in silico molecular docking study.
This computational analysis suggests that Oroxin B may have a stronger binding affinity to LDHA compared to this compound, indicating a potentially greater inhibitory effect on this cancer-related enzyme.
Experimental Workflow: MTT Assay for Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oroxin B selectively induces tumor-suppressive ER stress and concurrently inhibits tumor-adaptive ER stress in B-lymphoma cells for effective anti-lymphoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Compound Library Screening Identifies this compound for the Treatment of Myocardial Ischemia/Reperfusion Injury [frontiersin.org]
Oroxin A: A Comparative Analysis of its Anti-Cancer and Anti-Inflammatory Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the experimental results of Oroxin A, a flavonoid with noted anti-cancer and anti-inflammatory properties. Its performance is cross-validated against established inhibitors of the NF-κB and PI3K/AKT signaling pathways, key mediators in cancer progression and inflammation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Analysis of Bioactivity
This compound demonstrates significant potential in both anti-cancer and anti-inflammatory applications. The following tables summarize its efficacy in comparison to selected alternative compounds known to target similar pathways.
Anti-Cancer Activity: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of this compound and its alternatives across various cancer cell lines. Lower values indicate higher potency.
| Compound | Target Pathway | Cell Line | IC50 (µM) |
| This compound | PI3K/AKT | A549 (Lung) | Not specified, but significant inhibition of migration and induction of apoptosis reported.[1] |
| LLC (Lung) | Not specified, but significant inhibition of migration and induction of apoptosis reported.[1] | ||
| HSC-3 (Oral) | ~50 µg/mL (extract) | ||
| Parthenolide | NF-κB | SiHa (Cervical) | 8.42 ± 0.76 |
| MCF-7 (Breast) | 9.54 ± 0.82 | ||
| A549 (Lung) | 4.3 | ||
| TE671 (Medulloblastoma) | 6.5 | ||
| HT-29 (Colon) | 7.0 | ||
| GLC-82 (Lung) | 6.07 ± 0.45 | ||
| Wortmannin | PI3K/AKT | General PI3K | ~0.005 |
| Oral Cancer Cell Line | 3.6 ± 1 | ||
| K562 (Leukemia) | 0.0125 (48h) | ||
| LY294002 | PI3K/AKT | PI3Kα | 0.5 |
| PI3Kδ | 0.57 | ||
| PI3Kβ | 0.97 | ||
| AsPC-1 (Pancreatic) | 40 | ||
| BxPC-3 (Pancreatic) | 5 | ||
| PANC-1 (Pancreatic) | 35 |
Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Markers
This table presents data on the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6, by this compound and a known NF-κB inhibitor, Bay 11-7082.
| Compound | Target Pathway | Marker | Cell Line/System | Inhibition Data |
| This compound | NF-κB | TNF-α, IL-6, IL-8, IL-1β, IL-18 | H9c2 cells (in vitro) | Significantly higher levels in the OGD/R group compared to the Control group (TNF-α: 41.84 ± 6.05 vs 101.20 ± 7.99, IL-6: 26.02 ± 6.56 vs 211.10 ± 10.39, IL-8: 75.46 ± 4.68 vs 496.40 ± 44.68, IL-1β: 15.70 ± 3.79 vs 54.67 ± 5.67, IL-18: 20.54 ± 3.84 vs 52.10 ± 5.39, all p < 0.001).[2] |
| Bay 11-7082 | NF-κB | Adhesion Molecules (ICAM-1, VCAM-1, E-selectin) | Human Endothelial Cells | IC50 of 5-10 µM for inhibition of TNF-α-induced expression.[3] |
| Parthenolide | NF-κB | IL-6 | LPS-stimulated BV-2 microglia | Dose-dependent reduction: 29% at 200 nM, 45% at 1 µM, 98% at 5 µM.[4] |
| TNF-α | LPS-stimulated BV-2 microglia | 54% reduction at 5 µM. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general workflow for its experimental validation.
References
- 1. matilda.science [matilda.science]
- 2. Frontiers | Natural Compound Library Screening Identifies this compound for the Treatment of Myocardial Ischemia/Reperfusion Injury [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Parthenolide inhibits the LPS-induced secretion of IL-6 and TNF-α and NF-κB nuclear translocation in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Oroxin A and Oroxylin A: Unveiling Their Therapeutic Potential
In the realm of natural product research, the flavonoids Oroxin A and Oroxylin A, both derived from the medicinal plant Oroxylum indicum, have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive comparison of their biological effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.
Structural and Functional Overview
This compound and Oroxylin A share a common flavonoid backbone but differ in their substitutions, which significantly influences their biological activities. This compound is the 7-O-β-D-glucoside of baicalein, while Oroxylin A is the 6-methyl ether of baicalein. This structural variance impacts their solubility, bioavailability, and interaction with molecular targets.
Table 1: Chemical and Physical Properties
| Property | This compound | Oroxylin A |
| Chemical Structure | Baicalein 7-O-glucoside | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one |
| Molecular Formula | C21H20O10 | C16H12O5 |
| Molecular Weight | 432.38 g/mol | 284.26 g/mol [1] |
| IUPAC Name | 5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | 5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one[2] |
Comparative Biological Activities
Both this compound and Oroxylin A exhibit promising anti-cancer and anti-inflammatory properties. However, the extent of their activities and their underlying mechanisms of action show notable differences.
Anti-Cancer Activity
Oroxylin A has been extensively studied for its potent cytotoxic effects against a wide range of cancer cell lines. In contrast, while this compound has shown anti-cancer potential, the available data on its specific IC50 values are less comprehensive.
Table 2: Comparative Anti-Cancer Activity (IC50 Values)
| Cell Line | Cancer Type | Oroxylin A IC50 (µM) | This compound IC50 (µM) |
| SMMC-7721 | Hepatocellular Carcinoma | 40.34 (48h)[3] | Data not available |
| HepG2 | Hepatocellular Carcinoma | 48.58 (48h)[3] | Data not available |
| MHCC-97H | Hepatocellular Carcinoma | 41.02 (48h)[3] | Data not available |
| HeLa | Cervical Cancer | Lower than HepG2 | Data not available |
| K-562 | Chronic Myelogenous Leukemia | p53-null, less sensitive than wtp53 cells | Data not available |
| MDA-MB-435 | Melanoma | mtp53, less sensitive than wtp53 cells | Data not available |
Note: Direct comparative studies of this compound and Oroxylin A on the same cancer cell lines are limited in the currently available literature.
Anti-Inflammatory Activity
Both compounds have demonstrated significant anti-inflammatory effects. Oroxylin A has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.
Table 3: Comparative Anti-Inflammatory Activity
| Assay | Cell Line | Oroxylin A | This compound |
| NO Inhibition IC50 | RAW264.7 | 10.46 µg/mL | Data not available |
| NO Inhibition IC50 | Raw264.7 | 8.2 ± 0.27 µM | Data not available |
Signaling Pathways
The differential biological activities of this compound and Oroxylin A can be attributed to their distinct modulation of intracellular signaling pathways.
Oroxylin A
Oroxylin A exerts its effects through the modulation of several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
References
- 1. Oroxylin A Suppresses the Cell Proliferation, Migration, and EMT via NF- κ B Signaling Pathway in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Unveiling the Molecular Choreography of Oroxin A: A Comparative Guide to its Mechanism of Action
For Immediate Release
A comprehensive guide confirming the multifaceted mechanism of action of Oroxin A, a flavonoid derived from the traditional medicinal plant Oroxylum indicum, has been compiled for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound's therapeutic effects, supported by experimental data, detailed protocols, and visual signaling pathways.
This compound has emerged as a promising bioactive compound with a diverse range of pharmacological activities. This guide systematically explores its established mechanisms, offering a valuable resource for understanding its potential in various therapeutic areas, including metabolic disorders and oncology.
Multi-Target Engagement: A Hallmark of this compound's Therapeutic Potential
This compound's efficacy stems from its ability to modulate multiple key cellular targets. This guide provides a detailed comparison of its activity against well-established therapeutic agents and standard compounds.
Partial Agonism of PPARγ
This compound acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. Unlike full agonists such as Rosiglitazone, which can be associated with side effects, this compound's partial agonism suggests a potential for a more favorable safety profile.
| Compound | Target | Activity | EC50 |
| This compound | PPARγ | Partial Agonist | Data not available |
| Rosiglitazone | PPARγ | Full Agonist | ~30 nM |
Inhibition of α-Glucosidase
A key mechanism in the management of type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion. This compound has been shown to effectively inhibit this enzyme, comparable to the standard drug Acarbose.
| Compound | Target | Activity | IC50 | Reference |
| This compound | α-Glucosidase | Inhibitor | Not specified for pure compound | [1] |
| O. indicum n-butanol fraction | α-Glucosidase | Inhibitor | 248.1 µg/ml | [2] |
| Acarbose | α-Glucosidase | Inhibitor | 89.16 µg/ml | [2] |
Potent Antioxidant Activity
Oxidative stress is a key contributor to various chronic diseases. This compound exhibits significant antioxidant properties, effectively scavenging free radicals. Its activity is comparable to standard antioxidants like L-ascorbic acid.
| Compound/Extract | Assay | IC50 | Reference |
| O. indicum water extract | DPPH | 42.5 µg/mL | [3] |
| O. indicum ethyl acetate extract | DPPH | 49.0 µg/mL | [3] |
| O. indicum methanolic extract | DPPH | 55.0 µg/mL | |
| L-ascorbic acid | DPPH | Not specified |
Modulation of Key Signaling Pathways
This compound exerts its cellular effects by influencing several critical signaling pathways. This guide provides a visual and data-driven overview of these interactions.
Inhibition of the HSP90AA1/AKT Signaling Pathway in Cancer
In non-small cell lung cancer, this compound has been shown to suppress the HSP90AA1/AKT signaling pathway, which is crucial for cancer cell survival and proliferation. This leads to the induction of apoptosis. In vitro experiments have demonstrated that this compound significantly suppresses cell migration and induces apoptosis in A549 and LLC cell lines, with its effect on the HSP90AA1/AKT pathway being a key proposed mechanism.
Quantitative Western Blot Analysis of HSP90AA1/AKT Pathway
| Treatment | p-AKT/total AKT (Fold Change) | HSP90AA1 (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound | Data not available | Data not available |
Note: While the inhibitory effect is established, specific quantitative fold-change data from densitometric analysis of Western blots were not available in the reviewed literature.
Regulation of the SREBP Pathway in Lipid Metabolism
This compound plays a crucial role in regulating lipid metabolism by inhibiting Sterol Regulatory Element-Binding Proteins (SREBPs). It has been shown to increase the phosphorylation of AMPK, which in turn modulates the nuclear transcriptional activity of SREBPs. This leads to a reduction in lipid synthesis.
Quantitative Western Blot Analysis of SREBP Pathway
| Treatment | p-AMPK/total AMPK (Fold Change) | Nuclear SREBP-1 (Fold Change) | Nuclear SREBP-2 (Fold Change) | Reference |
| Control | 1.0 | 1.0 | 1.0 | |
| This compound | Increased (quantitative data not specified) | Decreased (quantitative data not specified) | Decreased (quantitative data not specified) |
Induction of Endoplasmic Reticulum (ER) Stress in Breast Cancer
This compound has been found to inhibit the growth of human breast cancer cells by inducing robust endoplasmic reticulum (ER) stress-mediated senescence. This is characterized by the upregulation of ER stress markers such as GRP78 and ATF4.
Quantitative Western Blot Analysis of ER Stress Markers
| Treatment | GRP78 Expression (Fold Change) | ATF4 Expression (Fold Change) | Reference |
| Control | 1.0 | 1.0 | |
| This compound | Increased (quantitative data not specified) | Increased (quantitative data not specified) |
Inhibition of FYN Kinase
Recent studies have identified this compound as a potential inhibitor of FYN kinase, a non-receptor tyrosine kinase involved in signal transduction in the nervous system. This suggests a novel therapeutic avenue for neurodegenerative diseases. While dose-dependent inhibition has been observed, a specific IC50 value for this compound against FYN kinase is yet to be reported.
Experimental Workflows and Signaling Pathways
To facilitate further research, this guide includes detailed diagrams of key experimental workflows and the signaling pathways modulated by this compound.
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: Standard workflow for Western Blot analysis.
Detailed Experimental Protocols
This guide includes detailed methodologies for key experiments to ensure reproducibility and facilitate further investigation into this compound's mechanisms.
Western Blotting for Phosphorylated AMPK
Objective: To determine the effect of this compound on the phosphorylation of AMPK at Threonine 172.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) and total AMPKα (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
PPARγ Luciferase Reporter Assay
Objective: To assess the agonist activity of this compound on PPARγ.
-
Cell Culture and Transfection: Co-transfect HEK293T cells with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound, a positive control (e.g., Rosiglitazone), and a vehicle control.
-
Cell Lysis: After 24-48 hours of incubation, lyse the cells using a luciferase assay lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control.
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or a positive control (e.g., Acarbose) for a defined period.
-
Substrate Addition: Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation and Reaction Termination: Incubate the reaction mixture at 37°C. Stop the reaction by adding a basic solution (e.g., Na2CO3).
-
Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.
-
Calculation of Inhibition: Calculate the percentage of inhibition and determine the IC50 value of this compound.
This comprehensive guide serves as a foundational resource for the scientific community, providing a clear and objective comparison of this compound's performance and a solid basis for future research and drug development endeavors.
References
A Comparative Analysis of Oroxin A and Synthetic Flavonoid Analogs in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Therapeutic Potential of a Natural Flavonoid Versus Its Synthetic Counterparts.
This guide provides a detailed comparison of the naturally occurring flavonoid, Oroxin A, and representative synthetic flavonoid analogs, focusing on their anti-cancer and anti-inflammatory properties. By presenting quantitative experimental data, detailed methodologies, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors. For the purpose of this comparison, we will focus on this compound and its closely related aglycone, Oroxylin A, and compare their activities with two well-studied synthetic flavonoid analogs: Cardamonin and LFG-500.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the anti-cancer and anti-inflammatory activities of this compound/Oroxylin A and the synthetic analogs, Cardamonin and LFG-500. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Anti-Cancer Activity: Cytotoxicity in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Oroxylin A-7-O-β-d-glucuronide | HSC-3 | Oral Squamous Carcinoma | 50 µg/mL | 16 h |
| Cardamonin | MDA-MB-231 | Breast (Triple-Negative) | 52.89 | 24 h |
| 33.98 | 48 h | |||
| 25.46 | 72 h | |||
| SKOV3 | Ovarian | 32.84 | 24 h | |
| 8.10 | 48 h | |||
| 8.04 | 78 h | |||
| LFG-500 | SKOV3 | Ovarian | 14.01 | 24 h |
Note: Data for this compound's direct cytotoxicity is limited in directly comparable cell lines. The data presented for the Oroxylum indicum extract is for Oroxylin A-7-O-β-d-glucuronide, a major component.[1]
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) for NO Inhibition |
| Oroxylin A | Significant inhibition at 5-50 µM |
| Cardamonin | 11.4 |
| LFG-500 | Data not available |
Note: While a specific IC50 value for Oroxylin A's inhibition of NO production was not found, studies show significant dose-dependent inhibition in the low micromolar range.[2]
Mechanistic Insights: Modulation of Key Signaling Pathways
Both this compound and the synthetic flavonoid analogs exert their biological effects by modulating critical intracellular signaling pathways, most notably the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.
Oroxylin A, the aglycone of this compound, has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the IκB kinase (IKK) complex. This inhibition leads to the suppression of NF-κB p65 nuclear translocation.[3] Similarly, the synthetic analog Cardamonin also inhibits the NF-κB pathway by reducing the phosphorylation of p65 and IκB. LFG-500 has also been demonstrated to attenuate inflammation by suppressing NF-κB activation.
Figure 1: Simplified NF-κB signaling pathway and points of inhibition by flavonoids.
Experimental Protocols
To ensure reproducibility and facilitate the design of future experiments, detailed protocols for key assays are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: General workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound or synthetic flavonoid analogs for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest the cells by trypsinization (for adherent cells) and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Anti-Inflammatory Assessment: Griess Assay for Nitric Oxide
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.
Detailed Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the fluorescence intensity of the PI.
Concluding Remarks
This guide provides a comparative overview of this compound and selected synthetic flavonoid analogs. While both natural and synthetic flavonoids demonstrate promising anti-cancer and anti-inflammatory activities, the available data suggests that synthetic analogs like Cardamonin may offer comparable or, in some cases, more potent effects in specific assays. However, it is crucial to note that the bioactivity of a compound is highly dependent on the specific cellular context and experimental conditions.
The detailed protocols and mechanistic diagrams provided herein are intended to serve as a valuable resource for researchers in the field. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound and its synthetic counterparts. The development of novel synthetic analogs with improved potency and selectivity continues to be a promising avenue for the discovery of new therapeutics for cancer and inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. LFG-500, a novel synthetic flavonoid, suppresses epithelial-mesenchymal transition in human lung adenocarcinoma cells by inhibiting NLRP3 in inflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Oroxin A: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Oroxin A must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, grounded in safety data sheet (SDS) recommendations and general best practices for chemical waste management.
Hazard Profile and Safety Precautions
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1] Understanding these risks is the first step in safe disposal.
Identified Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially in non-ventilated areas.
Step-by-Step Disposal Procedure for this compound
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations. The following steps provide a general framework for compliant disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound, including empty containers, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste program.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
2. Packaging and Labeling:
-
All waste containers must be in good condition and compatible with the chemical.
-
Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").
-
Ensure the container is tightly sealed to prevent leaks or spills.
3. Storage of Waste:
-
Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be inaccessible to unauthorized personnel.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Your institution's Environmental Health and Safety (EHS) department will be able to provide guidance on this process.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate action is critical.
| Exposure/Spill Scenario | Immediate First Aid and Response |
| On Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| In Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention. |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Small Spills | Absorb with a non-combustible material like sand or earth and place in a sealed container for disposal. |
| Large Spills | Evacuate the area and contact your institution's EHS department immediately. Prevent the spill from entering drains or waterways. |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS department for detailed guidance and to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling Oroxin A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oroxin A, a flavonoid glycoside with potential applications in various research fields. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields. |
| Hand Protection | Protective gloves | Use appropriate chemical-resistant gloves. |
| Body Protection | Impervious clothing | Lab coat or other protective garments. |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a respirator is necessary.[1] |
Procedural Guidance for Safe Handling and Storage
Handling:
-
Avoid all direct contact with the substance. Do not inhale dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.
Storage:
-
Store in a well-ventilated, secure location.
-
Keep the container tightly closed to prevent contamination and exposure.
-
The storage area should be locked to restrict access.
Emergency Procedures and First Aid
In the event of exposure to this compound, follow these first aid measures immediately:
| Exposure Route | First Aid Protocol |
| If on Skin | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| If Inhaled | Move the individual to fresh air and ensure they are in a position comfortable for breathing. |
| If in Eyes | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. |
| If Swallowed | Rinse the mouth with water. Do not induce vomiting. |
In all cases of exposure, seek prompt medical attention.
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Do not allow the substance to enter drains, water courses, or the soil.
Visual Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely working with this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
